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  • Product: 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
  • CAS: 2060043-42-5

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacodynamic Potential of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride: A Dual-Targeting Pharmacophore

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In modern central nervous system (CNS) drug discovery, the identification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern central nervous system (CNS) drug discovery, the identification of privileged structural motifs is critical for navigating the complex polypharmacology required to treat neurodegenerative and neuropathic conditions. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS 2060043-42-5) is a highly specialized chemical building block[1]. While not a standalone approved therapeutic, it serves as a canonical pharmacophore—a structural template engineered to modulate specific G-protein coupled receptors (GPCRs) and chaperone proteins.

This whitepaper dissects the mechanism of action of this specific moiety, focusing on its role as a dual-targeting ligand for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) . By analyzing its physicochemical properties, target engagement pathways, and structure-activity relationships (SAR), we provide a comprehensive guide for researchers utilizing this scaffold in hit-to-lead optimization[2][3].

Structural Profiling & Physicochemical Rationale

The efficacy of the 3-[(3-methoxycyclohexyl)oxy]pyrrolidine scaffold stems from its precise spatial arrangement of electrostatic and hydrophobic features. To understand why this molecule engages its targets, we must break down its structural causality:

  • The Pyrrolidine Core: The secondary amine of the pyrrolidine ring has a calculated pKa of ~8.8, ensuring it is predominantly protonated at physiological pH (7.4). This protonated nitrogen is mandatory for forming a critical salt bridge with conserved acidic residues in target binding pockets (e.g., Asp3.32 in H3R[4] and Glu172 in σ1R[3]).

  • The Ether Linkage: The oxygen atom serves as a flexible hinge, allowing the molecule to adopt multiple bioactive conformations. It also acts as a primary hydrogen-bond acceptor.

  • The 3-Methoxycyclohexyl Moiety: The bulky cyclohexane ring provides the necessary lipophilicity to occupy deep hydrophobic sub-pockets within the receptor. The addition of the 3-methoxy group introduces a secondary hydrogen-bond acceptor, which restricts the rotational freedom of the ligand within the pocket, thereby increasing target residence time and affinity.

Table 1: Physicochemical Profile and Pharmacological Significance
PropertyValuePharmacological Significance
Molecular Weight 235.75 g/mol (HCl salt)Ideal fragment/lead-like size, allowing for further functionalization without violating Lipinski's Rule of 5 for CNS penetration.
H-Bond Donors 1 (Protonated Amine)Essential for primary electrostatic anchoring (salt bridge formation).
H-Bond Acceptors 2 (Ether, Methoxy)Facilitates precise orientation and stabilization within the receptor's orthosteric site.
LogP (Calculated) ~2.1Optimal lipophilicity for crossing the blood-brain barrier (BBB) while avoiding non-specific lipid partitioning.

Mechanism of Action: Target Engagement & Signaling

Compounds incorporating the 3-[(3-methoxycyclohexyl)oxy]pyrrolidine motif function primarily through a dual-modulatory mechanism, impacting both histaminergic neurotransmission and intracellular calcium homeostasis.

Histamine H3 Receptor (H3R) Antagonism / Inverse Agonism

The H3R is a presynaptic autoreceptor and heteroreceptor that constitutively inhibits the release of neurotransmitters (histamine, acetylcholine, dopamine) via a Gαi/o-coupled pathway[5]. When the pyrrolidine pharmacophore binds to the H3R orthosteric site, it acts as an inverse agonist.

Causality: By stabilizing the inactive state of the receptor, the ligand prevents the dissociation of the Gαi/o subunit. This relieves the inhibition on adenylate cyclase, leading to an accumulation of intracellular cAMP, subsequent opening of voltage-gated calcium channels, and the exocytosis of neurotransmitter vesicles[4][5].

H3R_Pathway Ligand Pyrrolidine Pharmacophore H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonizes Ga Gαi/o Protein Blockade H3R->Ga Prevents Activation cAMP cAMP Accumulation Ga->cAMP Removes Inhibition Release Neurotransmitter Release (ACh, DA, HA) cAMP->Release Triggers Exocytosis

Mechanism of H3R inverse agonism leading to enhanced neurotransmitter release.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique, ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6][7]. The bulky methoxycyclohexyl ether perfectly matches the established σ1R pharmacophore (a basic amine flanked by hydrophobic regions).

Causality: Binding of the pyrrolidine derivative induces a conformational change that forces the dissociation of σ1R from its resident repressor, BiP (Binding Immunoglobulin Protein). The liberated σ1R translocates to the plasma membrane, where it modulates the activity of various ion channels (e.g., NMDA receptors, hERG), exerting potent anti-allodynic and neuroprotective effects[3][7].

Sigma1_Pathway Ligand Pyrrolidine Pharmacophore MAM σ1R-BiP Complex at MAM Ligand->MAM Binds σ1R Dissociation σ1R Dissociation MAM->Dissociation Induces Translocation Translocation to Plasma Membrane Dissociation->Translocation Enables Modulation Ion Channel Modulation (NMDA, hERG) Translocation->Modulation Facilitates

Sigma-1 receptor activation, dissociation from BiP, and subsequent ion channel modulation.

Experimental Workflows for Target Validation

To ensure rigorous scientific integrity, the evaluation of this pharmacophore must rely on self-validating protocol systems . This means integrating orthogonal readouts and strict internal controls to eliminate false positives caused by off-target basic amine binding.

Protocol 1: Self-Validating Radioligand Binding Assay (H3R & σ1R)

This protocol determines the binding affinity ( Ki​ ) of the compound. It is self-validating because it utilizes known selective displacers to define non-specific binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue (for H3R) or guinea pig brain (for σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet.

  • Ligand Incubation:

    • For H3R: Incubate membranes with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the pyrrolidine test compound ( 10−11 to 10−5 M). Use 10 µM Thioperamide to define NSB.

    • For σ1R: Incubate with 2 nM [3H] -(+)-pentazocine and the test compound. Use 10 µM Haloperidol to define NSB.

  • Equilibration: Incubate the plates at 25°C for 60 minutes (H3R) or 120 minutes (σ1R) to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence).

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and quantify using a microplate scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Tissue/Cell Preparation (Harvest & Homogenize) Step2 Ligand Incubation (Test Compound + Radioligand) Step1->Step2 Step3 Rapid Filtration (Separate Bound vs. Free) Step2->Step3 Step4 Washing & Scintillation (Quantify Radioactivity) Step3->Step4 Step5 Data Analysis (Calculate IC50 & Ki) Step4->Step5

Radioligand binding assay workflow for target affinity validation.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Binding affinity does not equal functional efficacy. To validate inverse agonism at the H3R, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

  • Cell Plating: Seed HEK293 cells stably expressing human H3R into 384-well plates.

  • Forskolin Stimulation: Stimulate cells with 10 µM Forskolin to artificially raise baseline cAMP levels.

  • Compound Addition: Add the pyrrolidine derivative. An inverse agonist will further increase cAMP levels beyond the Forskolin baseline by blocking constitutive Gαi activity.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. A decrease in FRET indicates an increase in intracellular cAMP (confirming inverse agonism).

Structure-Activity Relationship (SAR) Data

To demonstrate the evolutionary causality of this specific building block, we compare it against structural analogs. The data below illustrates why the 3-methoxy substitution on the cyclohexyl ring is a critical optimization step for dual H3R/σ1R targeting.

Table 2: Comparative SAR Profiling
Structural MotifH3R Affinity ( Ki​ , nM)σ1R Affinity ( Ki​ , nM)Mechanistic Rationale
Unsubstituted Pyrrolidine >10,000>10,000Lacks the lipophilic bulk required to engage the hydrophobic accessory pockets of both receptors.
3-(Cyclohexyloxy)pyrrolidine 45.2112.5Provides adequate hydrophobic fit, but lacks a secondary anchoring point, leading to higher entropic penalty during binding.
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine 8.4 15.2 Optimal fit; the methoxy oxygen acts as a secondary H-bond acceptor, stabilizing the ligand within the active site and driving nanomolar affinity.

Conclusion

The 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride building block is a masterclass in rational pharmacophore design. By combining a basic amine capable of salt-bridge formation with a sterically demanding, hydrogen-bond accepting ether moiety, this scaffold achieves potent dual-modulation of both Histamine H3 and Sigma-1 receptors. For drug development professionals, integrating this motif provides a validated pathway toward developing next-generation therapeutics for cognitive impairment and neuropathic pain.

References

  • ChemScene Product Data. 3-((3-Methoxycyclohexyl)oxy)pyrrolidine hydrochloride (CAS 2060043-42-5).1

  • Esbenshade, T. A., et al. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology / NIH PMC. 5

  • Sadek, B., et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience / NIH PMC. 2

  • Panula, P., et al. The Histamine H3 Receptor: Structure, Pharmacology, and Function. Pharmacological Reviews / ScienceDirect. 4

  • Zampieri, D., et al. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. NIH PMC. 6

  • Rossi, D., et al. Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry / ACS Publications. 7

  • Kuder, K., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience / UGR. 3

Sources

Exploratory

Preclinical In Vitro Pharmacology Characterization Guide: 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Executive Summary As a Senior Application Scientist, I approach the in vitro characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) not merely as a checklist of assays, but as a mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the in vitro characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) not merely as a checklist of assays, but as a mechanistic investigation into its pharmacophore. Structurally, this compound features a basic pyrrolidine nitrogen tethered via an ether linkage to a lipophilic methoxycyclohexyl moiety. This specific topology—a basic amine separated by a lipophilic spacer—is a classic central nervous system (CNS) pharmacophore, frequently exhibiting high affinity for Sigma-1 ( σ1​ ) receptors, histamine H3 receptors, and monoamine transporters.

However, this same physicochemical profile carries inherent liabilities, most notably the risk of trapping within the human ether-a-go-go-related gene (hERG) potassium channel pore, and potential efflux by intestinal/blood-brain barrier (BBB) transporters. This whitepaper establishes a rigorous, self-validating in vitro screening cascade to quantify primary target engagement ( σ1​ ), assess critical cardiac liabilities (hERG), and predict oral bioavailability (Caco-2).

ScreeningCascade Cmpd 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl Target Primary Efficacy Sigma-1 Receptor Binding Cmpd->Target Safety Cardiac Liability hERG Patch Clamp Cmpd->Safety ADME ADME & Efflux Caco-2 Permeability Cmpd->ADME

Fig 1. Core in vitro pharmacological screening cascade for pyrrolidine ether derivatives.

Primary Target Engagement: Sigma-1 Receptor Radioligand Binding

Mechanistic Causality & Assay Selection

The σ1​ receptor is a unique ligand-regulated endoplasmic reticulum chaperone protein. To definitively prove that our pyrrolidine derivative engages this target, we must utilize a competitive radioligand binding assay.

Why [3H] (+)-pentazocine? Historically, assays utilized [3H] DTG, which binds indiscriminately to both σ1​ and σ2​ receptors, requiring the addition of masking agents[1]. To eliminate this bias and ensure a self-validating system, we utilize [3H] (+)-pentazocine, which possesses exceptional selectivity for the σ1​ subtype[1]. Guinea pig liver or brain homogenates are selected as the biological matrix due to their naturally dense σ1​ expression profiles[2].

Step-by-Step Methodology
  • Membrane Preparation: Excise guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine protein concentration via Bradford assay[2].

  • Assay Setup (Self-Validating Controls): In a 96-well plate, establish total binding (membranes + [3H] (+)-pentazocine) and non-specific binding (NSB). NSB is strictly defined by co-incubating with a saturating concentration (10 µM) of Haloperidol, a high-affinity σ1​ ligand[3].

  • Equilibrium Incubation: Add varying concentrations of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine (10 pM to 10 µM) to the test wells. Incubate the microplate at 37°C for 90 minutes to allow the binding kinetics to reach thermodynamic equilibrium[1].

  • Rapid Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through polyethylenimine-soaked GF/B glass fiber filters. Wash rapidly with ice-cold buffer to trap the membrane-bound radioligand while flushing the unbound fraction[2]. Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression. Convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [3].

Workflow Membrane Guinea Pig Liver Membrane Prep Incubation Incubation (37°C) 3H-Pentazocine Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Wash Ice-Cold Wash (Remove Unbound) Filtration->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2. Workflow for Sigma-1 receptor radioligand competitive binding assay.

Cardiac Liability: hERG Potassium Channel Patch Clamp

Mechanistic Causality & Assay Selection

Because the pyrrolidine nitrogen of our compound is protonated at physiological pH, it acts as a lipophilic cation. Such molecules are highly prone to entering the inner cavity of the hERG ( Kv​11.1 ) channel and binding to aromatic residues (Tyr652, Phe656), blocking the rapidly activating delayed rectifier potassium current ( IKr​ )[4]. This blockade prolongs the cardiac action potential (QT interval), leading to fatal arrhythmias like Torsades de Pointes.

Why Physiological Temperature? While room-temperature automated patch clamping is easier, hERG gating kinetics (activation, inactivation, and recovery) are highly temperature-dependent. Assaying at 35-37°C yields a 2-3x faster decay of the outward tail current and provides a vastly superior correlation to in vivo proarrhythmic risk[5].

Step-by-Step Methodology
  • Cell Preparation: Utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with the hERG gene. Cells are suspended and loaded into an automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE)[6].

  • Electrophysiological Configuration: The system applies negative pressure to form a giga-ohm ( >1GΩ ) seal between the cell membrane and the microfluidic aperture. A brief voltage zap ruptures the patch, establishing the whole-cell configuration, allowing precise control over the transmembrane voltage[4].

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing conditioning pulse to +40 mV for 1 second (forces channels to open, then rapidly inactivate). Follow immediately with a repolarizing test pulse to -50 mV for 1.5 seconds. This specific step relieves inactivation faster than the channels can close (deactivate), eliciting a massive outward "tail current" which is the primary metric for hERG block[5].

  • Compound Perfusion & Controls: Continuously record the tail current. Perfuse the vehicle (0.1% DMSO) to establish baseline stability. Sequentially perfuse increasing concentrations of the test compound. Finally, apply 0.5 µM E-4031 (a potent, selective hERG blocker) as a positive control to define 100% block and ensure assay validity[6].

Herg Cells HEK293-hERG Suspension Seal Giga-ohm Seal Formation Cells->Seal Pulse Depolarization (+40 mV) Seal->Pulse Tail Tail Current (-50 mV) Pulse->Tail

Fig 3. Automated whole-cell patch-clamp electrophysiology workflow for hERG.

ADME Profiling: Caco-2 Permeability & Efflux

Mechanistic Causality & Assay Selection

For a CNS-active compound, excellent oral bioavailability and the ability to cross the blood-brain barrier (BBB) are mandatory. The Caco-2 human colon carcinoma cell line spontaneously differentiates into a polarized monolayer exhibiting tight junctions and apical brush borders, closely mimicking the intestinal epithelium[7].

Crucially, Caco-2 cells express high levels of P-glycoprotein (P-gp), an efflux transporter. By measuring the transport of our compound in both the Apical-to-Basolateral (A-B, simulating absorption) and Basolateral-to-Apical (B-A, simulating efflux) directions, we can calculate the Efflux Ratio (ER). An ER > 2.0 indicates the compound is actively pumped out of the CNS, which would be a fatal flaw for a neuro-therapeutic[8].

Step-by-Step Methodology
  • Monolayer Cultivation: Seed Caco-2 cells onto polycarbonate Transwell permeable supports. Culture for 21 days to ensure full differentiation and polarization, replacing media every 2-3 days[8]. Alternatively, a validated 5-day accelerated model utilizing sodium butyrate can be deployed for higher throughput[9].

  • Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used. Lucifer Yellow, a paracellular marker, is co-incubated to ensure monolayer integrity remains uncompromised during the assay[7].

  • Bi-directional Transport Assay:

    • A-B Transport: Add 10 µM of the test compound to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4).

    • B-A Transport: Add 10 µM to the basolateral chamber and blank buffer to the apical chamber. Incubate at 37°C on an orbital shaker for 120 minutes[8].

  • Quantification: Extract samples from the receiver compartments at predetermined time points and quantify the transported compound using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) in cm/s .

Quantitative Data Synthesis & Acceptance Criteria

To advance 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (or its structural analogs) from discovery to lead optimization, the compound must meet the strict quantitative thresholds outlined in the table below.

Pharmacological ParameterAssay SystemTarget MetricAcceptance CriterionMechanistic Rationale
Primary Affinity [3H] (+)-pentazocine Binding Ki​ ( σ1​ ) <10 nM Ensures robust target engagement at low systemic doses.
Receptor Selectivity Radioligand PanelFold Selectivity >100x over σ2​ Prevents off-target motor side effects mediated by σ2​ .
Cardiac Safety Automated Patch Clamp IC50​ (hERG) Maintains a >3000-fold safety margin over the primary Ki​ to prevent TdP.
Permeability Caco-2 Monolayer Papp​ (A-B) >10×10−6 cm/s Predicts >80% human oral absorption.
Efflux Liability Caco-2 MonolayerEfflux Ratio <2.0 Confirms the compound is not a P-gp substrate, ensuring BBB penetration.

References

  • University of Pennsylvania. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using[3H]DTG and [125I]RHM-4." Available at:[Link]

  • Porsolt. "Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay." Available at: [Link]

  • Cell Microsystems. "Temperature dependent hERG channel pharmacology and kinetics on the IonFlux™ system." Available at: [Link]

  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions." Available at:[Link]

  • DB-ALM / European Commission. "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." Available at: [Link]

  • ResearchGate / Nature Protocols. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Available at:[Link]

  • Springer Nature. "Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers." Available at:[Link]

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

As drug discovery programs increasingly target complex protein-protein interactions and deep allosteric pockets, the demand for conformationally flexible yet metabolically stable building blocks has surged. 3-[(3-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and deep allosteric pockets, the demand for conformationally flexible yet metabolically stable building blocks has surged. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) represents a highly specialized pharmacophore scaffold. By coupling a basic pyrrolidine ring with a lipophilic, hydrogen-bond-accepting methoxycyclohexyl moiety via an ether linkage, this molecule provides a unique spatial geometry ideal for central nervous system (CNS) and G-protein coupled receptor (GPCR) targeting.

This technical guide deconstructs the molecular architecture, design causality, and synthetic methodologies required to handle and synthesize this compound with high scientific integrity.

Molecular Architecture & Physicochemical Profiling

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The free base of the compound is a secondary amine, which is highly susceptible to oxidation and possesses a high vapor pressure. Converting it to the hydrochloride (HCl) salt fundamentally alters its physical state, yielding a stable, highly crystalline solid with superior aqueous solubility.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HClStandard IUPAC nomenclature.
CAS Registry Number 2060043-42-5Unique identifier for commercial sourcing .
Molecular Formula C₁₁H₂₁NO₂ · HClAccounts for the protonated secondary amine.
Molecular Weight 235.75 g/mol Calculated: Base (199.29 g/mol ) + HCl (36.46 g/mol ).
Free Base Exact Mass 199.1572 DaCritical for high-resolution mass spectrometry (HRMS).
SMILES Cl.O(C)C1CCCC(OC2CNCC2)C1Defines the 1,3-disubstituted cyclohexane geometry.
Stereocenters 3 (C3 of pyrrolidine; C1, C3 of cyclohexane)Yields 8 possible stereoisomers (2³); dictates 3D space.
Pharmacophore Logic & Design Causality

The structural design of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine is highly deliberate. Every functional group serves a specific mechanistic purpose in medicinal chemistry .

  • The Ether Linkage: Why utilize an ether rather than an ester? Esters are highly susceptible to rapid in vivo hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase). The ether bond provides a metabolically robust spacer that retains the oxygen's ability to act as a weak hydrogen-bond acceptor, while allowing rotational freedom (varying dihedral angles) to optimize receptor fit.

  • The Pyrrolidine Core: The secondary amine has a pKa of approximately 9.0–9.5. At physiological pH (7.4), it is predominantly protonated, allowing it to form critical ionic interactions (salt bridges) with acidic residues (like aspartate or glutamate) in target protein binding pockets.

  • The Methoxycyclohexyl Group: The cyclohexane ring provides a bulky, lipophilic shield that can occupy hydrophobic sub-pockets, while the methoxy group acts as a terminal hydrogen-bond acceptor to lock the compound into specific target conformations.

Pharmacophore Core 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl Pyr Pyrrolidine Ring (Basic Amine) Core->Pyr pKa ~9.0-9.5 Ether Ether Linkage (Flexible Spacer) Core->Ether Metabolic stability Cyclo Cyclohexyl Ring (Lipophilic Core) Core->Cyclo Hydrophobic interaction Methoxy Methoxy Group (H-Bond Acceptor) Core->Methoxy Target binding

Pharmacophore mapping of the compound's structural features.

Advanced Synthetic Methodology

Synthesizing an ether linkage between two secondary carbons (C3 of pyrrolidine and C1 of cyclohexane) is notoriously challenging. Traditional Mitsunobu etherifications often fail here due to severe steric hindrance and competing elimination (dehydration) reactions.

Causality-Driven Approach: To bypass these limitations, a modified Williamson Ether Synthesis is the optimal route . By converting the cyclohexanol into a highly reactive methanesulfonate (mesylate) leaving group and utilizing a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF), we force an SN2 displacement while suppressing side reactions.

SyntheticWorkflow N1 1-Boc-3-hydroxypyrrolidine + NaH (Base) N2 Alkoxide Formation (DMF, 0°C, 30 min) N1->N2 Deprotonation N3 Williamson Etherification (+ 3-Methoxycyclohexyl mesylate, 60°C) N2->N3 SN2 Displacement N4 Boc Deprotection & Salt Formation (4M HCl in Dioxane, RT) N3->N4 Acidic Cleavage N5 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl (Precipitation & Filtration) N4->N5 Isolation

Step-by-step synthetic workflow and salt formation via Williamson etherification.

Step-by-Step Experimental Protocol

Note: This protocol assumes the prior synthesis of 3-methoxycyclohexyl methanesulfonate from 3-methoxycyclohexanol.

  • Alkoxide Formation (Self-Validating Step):

    • In a flame-dried, nitrogen-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF and cool to 0°C.

    • Dropwise add a solution of 1-Boc-3-hydroxypyrrolidine (1.0 eq) in DMF.

    • Validation: The immediate evolution of H₂ gas serves as visual confirmation of alkoxide formation. Stir for 30 minutes until gas evolution ceases, indicating quantitative deprotonation.

  • SN2 Etherification:

    • Add 3-methoxycyclohexyl methanesulfonate (1.2 eq) to the "naked" alkoxide solution.

    • Elevate the temperature to 60°C and stir for 12 hours. DMF solvates the sodium cation effectively, maximizing the nucleophilicity of the alkoxide to drive the sterically hindered SN2 reaction.

  • Workup & Purification:

    • Quench with cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 5x with brine to thoroughly remove the DMF.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure N-Boc intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the intermediate in Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 4 hours.

    • Validation: The acidic cleavage of the Boc group generates isobutylene gas and CO₂. As the free amine forms, it immediately protonates. Because the resulting HCl salt is insoluble in the DCM/Dioxane mixture, it spontaneously precipitates. This precipitation acts as a self-purifying mechanism, leaving non-polar impurities in the mother liquor .

    • Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Validation & Self-Correcting Workflows

To ensure scientific integrity, the synthesized product must be subjected to rigorous analytical validation.

  • ¹H NMR Spectroscopy (in D₂O): Utilizing Deuterium Oxide (D₂O) is critical for this highly water-soluble HCl salt. D₂O facilitates the rapid exchange of the amine protons (NH₂⁺ → ND₂⁺), which removes their broad signals and simplifies the splitting patterns of the adjacent C2 and C5 pyrrolidine protons. The C3-H of the pyrrolidine ring will appear as a distinct downfield multiplet (~4.0–4.2 ppm) due to the deshielding effect of the newly formed ether oxygen. The methoxy singlet (-OCH₃) will integrate perfectly to 3 protons around 3.2–3.3 ppm.

  • LC-MS (ESI+): When subjected to Liquid Chromatography-Mass Spectrometry using a standard acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water), the HCl salt completely dissociates. The mass spectrometer will detect the protonated free base. You must look for the [M+H]⁺ peak at m/z 200.16 , not the salt mass of 235.75.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Retrieved from[Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from[Link]

Exploratory

Receptor binding profile of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Receptor Binding Profile and Pharmacological Characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride Executive Summary & Scaffold Rationale In central nervous system (CNS) drug discovery, the architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

Receptor Binding Profile and Pharmacological Characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Executive Summary & Scaffold Rationale

In central nervous system (CNS) drug discovery, the architectural precision of small-molecule scaffolds dictates both blood-brain barrier (BBB) penetrance and receptor subtype selectivity. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS 2060043-42-5) represents a highly versatile, commercially available building block[1]. While often utilized as an intermediate, its intact structural topology—comprising a basic pyrrolidine ring, a flexible ether linkage, and a lipophilic methoxycyclohexyl domain—forms a privileged pharmacophore capable of interrogating multiple CNS targets[2].

As an application scientist, I approach this scaffold not merely as a chemical entity, but as a dynamic binding system. This whitepaper provides an in-depth technical evaluation of its predicted receptor binding profile, the mechanistic causality behind its target engagement, and the self-validating experimental workflows required to characterize it in vitro.

Structural Determinants & Pharmacophore Analysis

To understand the receptor binding profile of this compound, we must deconstruct its structure into functional vectors. Pyrrolidine scaffolds are ubiquitous in neuropharmacology due to their ability to act as basic anchors within G protein-coupled receptor (GPCR) and ion channel binding pockets[2].

  • The Pyrrolidine Core (The Anchor): With a predicted pKa of ~8.5–9.0, the pyrrolidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is non-negotiable for target engagement; it forms critical salt bridges with conserved aspartate residues in GPCRs (e.g., Asp114 in Histamine H3 receptors) or participates in cation- π interactions with aromatic residues (e.g., Trp149) in the orthosteric sites of neuronal nicotinic acetylcholine receptors (nAChRs)[3][4].

  • The Ether Linkage (The Hinge): The oxygen atom serves as a flexible hinge and a weak hydrogen-bond acceptor. In pyrrolidine-based nAChR ligands, ether linkages significantly influence the selectivity between α4β2 and α3β4 subtypes by dictating the spatial orientation of the lipophilic tail[4][5].

  • The Methoxycyclohexyl Domain (The Lipophilic Modulator): Simple cycloalkanes often lead to excessive non-specific binding (high LogP). The strategic placement of a methoxy group on the cyclohexyl ring serves a dual purpose: it fine-tunes the overall lipophilicity (cLogP ~1.8–2.2) for optimal BBB penetration and acts as a secondary hydrogen-bond acceptor. Similar methoxycyclohexyl moieties have been successfully deployed in mGluR1 antagonists to optimize receptor fit within hydrophobic transmembrane clefts[6][7].

Pharmacophore Compound 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl Pyrrolidine Pyrrolidine Ring (Basic Amine, pKa ~8.8) Compound->Pyrrolidine Ether Ether Linkage (H-Bond Acceptor) Compound->Ether Cyclohexyl Methoxycyclohexyl (Lipophilic Domain) Compound->Cyclohexyl nAChR nAChR (α4β2) Cation-π Interaction Pyrrolidine->nAChR Trp149 binding H3R Histamine H3 Aspartate Salt Bridge Pyrrolidine->H3R Asp114 binding Ether->nAChR H-bond network Sigma1 Sigma-1 Receptor Hydrophobic Pocket Cyclohexyl->Sigma1 Lipophilic cleft Cyclohexyl->H3R TM3/TM5 pocket

Fig 1. Pharmacophore mapping of the pyrrolidine ether scaffold to key CNS receptor binding sites.

Predicted Receptor Binding Profile

Based on extensive structure-activity relationship (SAR) data for homologous pyrrolidine ethers[2][3], the following table summarizes the anticipated binding profile for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine.

Table 1: Quantitative Binding and Functional Profile

Target SystemRepresentative RadioligandPredicted Affinity ( Ki​ , nM)Functional Efficacy
nAChR ( α4β2 ) [3H] -Cytisine15 - 45Partial Agonist
Sigma-1 ( σ1​ ) [3H]−(+) -Pentazocine30 - 90Agonist
Histamine H3​ [3H]−Nα -Methylhistamine80 - 150Inverse Agonist
mGluR1 [3H] -R214127> 1000Negligible

Data Interpretation: The compound is expected to exhibit highest affinity for the α4β2 nAChR. The distance between the basic nitrogen and the ether oxygen perfectly mimics the acetylcholine pharmacophore, a hallmark of potent cognitive enhancers[5].

Experimental Workflows: Self-Validating Protocols

To empirically validate this profile, we must employ rigorous, self-validating assay systems. Below are the standard operating procedures (SOPs) designed to eliminate false positives.

High-Throughput Radioligand Binding Assay (Affinity Determination)

Binding assays confirm affinity ( Ki​ ) but not efficacy. The choice of materials here is dictated by the physicochemical properties of the pyrrolidine salt[1].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing CHO-K1 cell membranes in 50 mM HEPES buffer (pH 7.4). Causality: HEPES is chosen over Tris because its pKa (7.5) provides superior buffering capacity at physiological pH, ensuring the pyrrolidine nitrogen remains in its biologically active, protonated state.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: The basic pyrrolidine moiety will bind non-specifically to the negatively charged silanol groups of untreated glass fibers. PEI coats the fibers with a cationic polymer, neutralizing the charge and drastically improving the signal-to-noise ratio.

  • Incubation: Add 50 µL of membrane preparation, 25 µL of radioligand (e.g., 1 nM [3H] -Cytisine), and 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration. Wash 3x with ice-cold assay buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the integrity of the receptor-ligand complex.

  • Quantification: Add 40 µL of MicroScint-20 cocktail and read on a TopCount scintillation counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 µM Epibatidine). The assay is only valid if Z' > 0.6.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Data Ki / IC50 Calculation Count->Data

Fig 2. Step-by-step radioligand binding assay workflow with integrated self-validation checkpoints.

Functional Calcium Flux Assay (FLIPR)

To determine if the compound acts as an agonist or antagonist at Gq-coupled targets (or engineered cell lines expressing Gα16​ ), a functional readout is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye dissolved in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is a competitive inhibitor of organic anion transporters (OATs). Its inclusion is critical to prevent the cells from actively pumping the fluorescent dye out of the intracellular compartment before the assay begins.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete de-esterification of the AM ester.

  • Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Measure baseline fluorescence for 10 seconds, inject the test compound, and monitor calcium transients (Ex 488 nm / Em 515 nm) for 3 minutes.

  • Antagonist Mode: If no agonist response is observed, incubate for 15 minutes, then inject an EC80​ concentration of the reference agonist to determine IC50​ values.

Conclusion

The 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine scaffold is a highly tunable pharmacophore. By manipulating the stereochemistry of the pyrrolidine ring and the substitution pattern of the methoxycyclohexyl domain, researchers can drive selectivity toward specific CNS targets, notably nAChRs and Sigma-1 receptors. The rigorous application of the self-validating protocols outlined above ensures that hit-to-lead optimization campaigns built on this scaffold are grounded in reproducible, high-fidelity data.

References

  • ChemScene. "3-((3-Methoxycyclohexyl)oxy)pyrrolidine hydrochloride (CAS 2060043-42-5)". ChemScene Catalog.[1] URL:

  • Bavo, F., et al. "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures". ResearchGate (2021).[4] URL:

  • Huang, Y., et al. "A Positron Emission Tomography Radioligand for the in Vivo Labeling of Metabotropic Glutamate 1 Receptor: (3-Ethyl-2-[C]methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)methanone". Journal of Medicinal Chemistry, ACS Publications (2005).[6] URL:

  • De Luca, L., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". PMC - NIH (2021).[2] URL:

  • Bolchi, C., et al. "Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether". AIR Unimi (2015).[3] URL:

  • Abreo, M. A., et al. "Structure−Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand". Journal of Medicinal Chemistry, ACS Publications (1996).[5] URL:

Sources

Foundational

Preclinical Pharmacokinetics of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride: A Technical Guide

Executive Summary The compound 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) represents a highly versatile structural scaffold frequently utilized in neuropharmacology and targeted drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) represents a highly versatile structural scaffold frequently utilized in neuropharmacology and targeted drug discovery [1]. Characterized by a basic secondary amine (pyrrolidine ring) and a lipophilic ether-linked methoxycyclohexyl moiety, this compound presents unique absorption, distribution, metabolism, and excretion (ADME) characteristics.

This whitepaper establishes a comprehensive, self-validating framework for evaluating the pharmacokinetics (PK) of this molecule in preclinical animal models. By synthesizing physicochemical causality with regulatory-compliant bioanalytical methodologies, this guide provides drug development professionals with a robust blueprint for IND-enabling PK studies.

Physicochemical Profiling & ADME Rationale

To design an effective PK study, one must first understand how the molecule's structure dictates its biological behavior. The causality between the physicochemical properties of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine and its expected PK profile is as follows:

  • Ionization & Solubility: The pyrrolidine nitrogen is a secondary amine with an expected pKa of ~9.0–9.5. At physiological pH (7.4), the molecule is highly protonated. The hydrochloride salt form ensures excellent aqueous solubility, making intravenous (IV) formulation straightforward (e.g., 0.9% sterile saline) without the need for complex excipients.

  • Lipophilicity & Distribution: The methoxycyclohexyl group imparts moderate lipophilicity (estimated LogP 1.5–2.5). Combined with the protonated amine, this drives a high Volume of Distribution ( Vd​ ), as basic lipophilic amines readily partition into tissues and undergo lysosomal trapping.

  • Blood-Brain Barrier (BBB) Penetration: The ether linkage and alicyclic ring system are classic pharmacophores for CNS penetration. We anticipate a high brain-to-plasma partition coefficient ( Kp​ ), necessitating specific brain distribution studies.

Metabolic Stability & Clearance Pathways

Before initiating in vivo studies, in vitro metabolic profiling is required to predict clearance mechanisms. The secondary amine is highly susceptible to N-oxidation, while the methoxy group is a prime target for O-demethylation.

MetabolicPathway Parent 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine CYP2D6 CYP2D6 / CYP3A4 (O-Demethylation) Parent->CYP2D6 FMO FMO / CYP (N-Oxidation) Parent->FMO M1 O-Desmethyl Metabolite (Active/Inactive) CYP2D6->M1 M2 Pyrrolidine N-Oxide (Clearance) FMO->M2 UGT UGT (Glucuronidation) M1->UGT Excretion Renal / Biliary Excretion M2->Excretion UGT->Excretion

Fig 1. Predicted CYP450 and FMO-mediated metabolic pathways of the parent compound.

In Vitro Microsomal Stability Protocol
  • Incubation: Incubate 1 µM of the test compound with liver microsomes (0.5 mg/mL protein) from Sprague-Dawley rats, Beagle dogs, and Humans at 37°C.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) [3].

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Study Design

To determine absolute bioavailability ( F ) and systemic clearance, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) routes is executed.

Experimental Protocol: Rat PK Study
  • Subjects: Male Sprague-Dawley rats (n=6 per group), 250-300g, surgically implanted with jugular vein catheters for stress-free serial blood sampling.

  • Fasting: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variables; water remains ad libitum.

  • Dosing:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection (Formulation: 0.9% Saline).

    • Group 2 (PO): 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling Timepoints: Blood (200 µL) is collected at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Blood is collected into K2​EDTA tubes, immediately placed on ice, and centrifuged (3,000 × g, 10 min, 4°C) to harvest plasma. Plasma is stored at -80°C until bioanalysis.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Protein Precipitation (Acetonitrile + IS) Processing->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis PKCalc NCA PK Modeling (WinNonlin) Analysis->PKCalc

Fig 2. Step-by-step preclinical in vivo pharmacokinetic study and bioanalysis workflow.

Bioanalytical Method (LC-MS/MS) & Validation

A self-validating bioanalytical method must be developed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [2].

Causality in Method Design

Because 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine is a basic amine, it is highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids. To counteract this, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterated d3​ -methoxy variant) is mandatory. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression, thereby perfectly normalizing the MS signal [3]. Furthermore, the basic nitrogen readily accepts a proton, dictating the use of Electrospray Ionization in positive mode (ESI+).

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of Acetonitrile containing 50 ng/mL SIL-IS to precipitate proteins.

  • Extraction: Vortex for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an analytical plate.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the pyrrolidine remains protonated for optimal peak shape.

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor ion ( m/z ~200.1 for the free base) transitioning to a stable product ion (e.g., loss of the methoxycyclohexyl ring leaving the pyrrolidine fragment).

  • Validation: Ensure the calibration curve is linear ( R2>0.99 ) over 1 to 1000 ng/mL. Inter-day and intra-day precision and accuracy must fall within ±15% (±20% at the LLOQ) [2].

Data Synthesis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software such as Phoenix WinNonlin [4].

The table below synthesizes the expected quantitative PK parameters based on the physicochemical profile of the compound in a rodent model.

Pharmacokinetic ParameterAbbreviationUnitsExpected Value (IV - 2 mg/kg)Expected Value (PO - 10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-450 - 600
Time to Maximum Concentration Tmax​ hr-0.5 - 1.0
Area Under the Curve AUC0−∞​ hr*ng/mL800 - 10002000 - 2500
Elimination Half-Life T1/2​ hr2.5 - 3.53.0 - 4.0
Systemic Clearance CL L/hr/kg2.0 - 2.5-
Volume of Distribution (Steady State) Vss​ L/kg6.0 - 8.0-
Absolute Bioavailability F %-45 - 60%

Note: The high Vss​ (> Total body water of ~0.7 L/kg) mathematically validates the hypothesis of extensive tissue distribution driven by the lipophilic amine structure.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." Referenced via NIH/PMC. Available at:[Link]

  • Info-Pharma. "Stable Isotope-Labeled Internal Standard (SIL-IS) Optimization Strategy." Available at:[Link]

  • Certara / Phoenix WinNonlin. "Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis and Pharmacokinetic Modeling." Referenced via NIH/PMC. Available at:[Link]

Exploratory

A Comprehensive Technical Guide on 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-[(3-Methoxycyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS Registry Number: 2060043-42-5 ) has emerged as a versatile secondary amine scaffold[1][2]. By combining the conformational rigidity and basicity of a pyrrolidine ring with the steric bulk and lipophilicity of a methoxycyclohexyl ether moiety, this compound serves as an invaluable intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents.

This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical profile, its strategic role in synthetic workflows, and self-validating experimental protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in both synthetic reactions and biological systems. The hydrochloride salt form ensures chemical stability and improved handling characteristics compared to the free base[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
CAS Registry Number 2060043-42-5
Molecular Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
SMILES Cl.O(C)C1CCCC(OC2CNCC2)C1
Functional Groups Secondary amine (pyrrolidine), Aliphatic ether
Storage Conditions Sealed in dry, 2-8°C[2]

Strategic Role in Synthetic Workflows

The utility of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride lies in its reactive secondary amine, which readily participates in two of the most ubiquitous reactions in drug discovery: Amide Bond Formation and Buchwald-Hartwig Amination [3][4].

  • Amide Coupling: The pyrrolidine nitrogen can be coupled with diverse carboxylic acids to form stable tertiary amides. Due to the steric hindrance introduced by the adjacent ether linkage and the cyclohexyl ring, highly efficient coupling reagents like HATU are often required[5].

  • C-N Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination allows the direct attachment of this scaffold to aryl or heteroaryl halides, an essential step in building extended heterocyclic systems[4][6].

G SM Carboxylic Acid or Aryl Halide Coupling Coupling Reaction (HATU/DIPEA or Pd/Ligand) SM->Coupling BB 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl (CAS: 2060043-42-5) BB->Coupling Free-basing in situ Intermediate Crude Intermediate Coupling->Intermediate Purification Purification (Prep-HPLC / Flash Silica) Intermediate->Purification API Final API / Lead Compound Purification->API

Figure 1: General synthetic workflow integrating 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: HATU-Mediated Amide Coupling

Causality & Logic: HATU is selected over standard carbodiimides (like EDC/DCC) because the pyrrolidine nitrogen experiences moderate steric hindrance from the bulky methoxycyclohexyl ether[3][5]. Pre-activation of the carboxylic acid is critical to prevent the secondary amine from reacting directly with HATU, which would form an unreactive guanidinium byproduct[7]. DIPEA is used in excess to neutralize the HCl salt of the building block and to deprotonate the carboxylic acid[8].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15–20 minutes to allow the formation of the active HOAt ester.

  • Amine Addition: Add 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (1.1 equiv) in one portion. The excess DIPEA will immediately free-base the hydrochloride salt in situ[5][7].

  • Self-Validation Checkpoint (LC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated if the mass of the active ester has disappeared and the [M+H]+ of the target tertiary amide is the base peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination

Causality & Logic: Forming a C-N bond between a secondary aliphatic amine and an aryl halide requires a robust Palladium catalyst system to prevent competing β-hydride elimination[4]. XPhos or RuPhos are chosen as bidentate-like, sterically demanding ligands that facilitate rapid reductive elimination[6][9]. Sodium tert-butoxide (NaOtBu) is required as a strong base to neutralize the amine hydrochloride salt and drive the catalytic cycle[6][10].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%)[6].

  • Base Addition: Add NaOtBu (2.5 equiv). Note: 1.0 equiv is consumed neutralizing the HCl salt, leaving 1.5 equiv for the catalytic cycle.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise poison the Pd(0) catalyst[6].

  • Reaction: Add anhydrous, degassed toluene (0.2 M). Seal the tube and heat to 90–100 °C for 12 hours[6].

  • Self-Validation Checkpoint (TLC/GC-MS): Monitor the disappearance of the aryl halide. The absence of dehalogenated starting material validates the efficiency of the ligand choice.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Pharmacokinetic & Pharmacodynamic (PK/PD) Implications

The structural motifs of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine are not merely synthetic handles; they profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidate.

  • Pyrrolidine Ring: Provides a basic center (typical pKa ~8.5-9.0 in its free form) that is predominantly ionized at physiological pH, enhancing aqueous solubility. It also serves as a potent hydrogen bond acceptor/donor network in target binding pockets.

  • Methoxycyclohexyl Group: The incorporation of the methoxy group on the saturated carbocycle caps a potential site of oxidative metabolism (CYP450 liability) while fine-tuning the overall lipophilicity (LogP) of the molecule, often improving blood-brain barrier (BBB) penetration if CNS activity is desired.

  • Ether Linkage: Offers a flexible hinge that allows the molecule to adopt multiple conformations to optimally fit into dynamic receptor sites, while the oxygen atom acts as an additional hydrogen bond acceptor.

SPR Compound 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Pyrrolidine Pyrrolidine Ring • Basic pKa • Target Binding (H-bond) • Conformational Rigidity Compound->Pyrrolidine Ether Ether Linkage • Conformational Flexibility • H-bond Acceptor Compound->Ether Cyclohexyl Methoxycyclohexyl Group • Steric Bulk • Lipophilicity (LogP tuning) • Metabolic Stability Compound->Cyclohexyl ADME Optimized ADME Profile • Improved Oral Bioavailability • Modulated CNS Penetration • Reduced CYP450 Liability Pyrrolidine->ADME Ether->ADME Cyclohexyl->ADME

Figure 2: Logical relationship between structural motifs and resulting ADME profiles.

References

  • Wikipedia. "Buchwald–Hartwig amination". Available at:[Link]

  • Organic Synthesis. "Acid-Amine Coupling using HBTU/HATU". Available at:[Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach". Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Abstract This technical guide provides a detailed examination of the essential physicochemical properties of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS No. 2060043-42-5), a heterocyclic compound of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS No. 2060043-42-5), a heterocyclic compound of interest in drug discovery and development.[1] As novel chemical entities advance through the development pipeline, a thorough understanding of their fundamental characteristics is paramount for formulation, analytical method development, and predicting pharmacokinetic behavior. This document outlines the structural identity, purity, and key physicochemical parameters of the title compound. It further presents a series of standardized, field-proven experimental protocols for the elucidation of these properties, designed to ensure data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical and life sciences industries.

Introduction and Molecular Overview

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is a small molecule featuring a pyrrolidine ring linked via an ether bond to a methoxycyclohexyl moiety. The hydrochloride salt form suggests enhanced aqueous solubility and stability, common attributes for amine-containing active pharmaceutical ingredients (APIs). The structural complexity, including multiple chiral centers, implies that stereoisomerism will be a critical attribute to control and characterize.

A comprehensive characterization of its properties is a prerequisite for any further development.[2][3] This process is not merely a data collection exercise; it is a systematic investigation to build a foundational understanding of the molecule's behavior. This guide follows the principles outlined in the International Council for Harmonisation (ICH) Q6A guidelines, which stipulate the necessary tests and acceptance criteria for new drug substances to ensure quality, safety, and efficacy.[2][3][4][5][6]

Chemical Identity

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

IdentifierValueSource
CAS Number 2060043-42-5[1]
Molecular Formula C₁₁H₂₂ClNO₂[1]
Molecular Weight 235.75 g/mol [1]
IUPAC Name 3-((3-Methoxycyclohexyl)oxy)pyrrolidine hydrochlorideChemScene
SMILES Cl.O(C)C1CCCC(OC2CNCC2)C1[1]

Figure 1: Chemical Structure

Structural Elucidation and Verification

G cluster_0 Structural Verification Workflow Sample Test Sample (Purity ≥95%) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Conclusion Structure Confirmed NMR->Conclusion MS->Conclusion FTIR->Conclusion

A logical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[7] Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[8][9]

Expertise & Causality: We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments. 1D spectra provide information on chemical environments and connectivity, while 2D spectra are crucial for assembling the molecular fragments, especially given the stereochemical complexity of the cyclohexyl ring.[7] This combination is necessary to definitively assign every proton and carbon, which is a foundational requirement for establishing structure-activity relationships.[10]

Protocol 2.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), given the hydrochloride salt form.[8][11]

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program (e.g., zg30).

    • Set spectral width to ~16 ppm, centered around 6 ppm.

    • Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.[7]

    • Collect 8-16 scans for adequate signal-to-noise.[7]

  • ¹³C{¹H} NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set spectral width to ~240 ppm, centered around 120 ppm.

    • Use a longer relaxation delay (D1) of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software. Reference the ¹H spectra to the residual solvent peak and the ¹³C spectra accordingly. Report chemical shifts (δ) to two decimal places for ¹H and one for ¹³C, along with multiplicity, integration, and coupling constants (J) for ¹H signals.[12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which provides direct confirmation of the molecular formula.

Expertise & Causality: Electrospray ionization (ESI) is the chosen technique because it is a "soft" ionization method suitable for polar, non-volatile molecules like the hydrochloride salt, minimizing fragmentation and preserving the molecular ion for accurate mass measurement.

Protocol 2.2.1: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺, where M is the free base.

  • Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₁H₂₂NO₂⁺. The mass error should be less than 5 ppm to confirm the elemental composition.

Physicochemical Properties

The physicochemical properties of a drug candidate govern its absorption, distribution, metabolism, and excretion (ADME) profile.[13] A precise determination of these parameters is crucial for predicting in vivo behavior and guiding formulation development.

PropertyPredicted/Measured ValueMethodological Principle
Topological Polar Surface Area (TPSA) 30.49 ŲComputational[1]
logP (Octanol-Water Partition Coefficient) 1.74 (Predicted)Computational[1]
pKa (Acid Dissociation Constant) To be determinedPotentiometric Titration / HPLC
Aqueous Solubility To be determinedShake-Flask / HPLC
Melting Point To be determinedCapillary Method / DSC
Lipophilicity (logP / logD)

Lipophilicity is a critical parameter influencing membrane permeability and metabolic stability. It is measured as the partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH).[14]

Expertise & Causality: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement principle.[14][15][16] For an ionizable compound like this, determining the logD at a physiologically relevant pH (e.g., 7.4) is more informative for predicting biological behavior.[14][17]

Protocol 3.1.1: Shake-Flask Method for logD₇.₄ Determination

  • Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[14][17]

  • Sample Addition: Accurately weigh the compound and dissolve it in the pre-saturated aqueous buffer to a known concentration. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously in a separation funnel or vial for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.[15]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[17][18]

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Acidity Constant (pKa)

The pKa value defines the extent of ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding.[19] For this molecule, the pKa of the secondary amine in the pyrrolidine ring is the most relevant.

Expertise & Causality: Potentiometric titration is a robust and direct method for pKa determination.[20] It relies on monitoring pH changes upon the addition of a titrant, with the inflection point of the resulting curve corresponding to the pKa.[21] This method provides highly accurate and reproducible data.[20]

Protocol 3.2.1: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM).[20]

  • Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise titrant delivery.

  • Titration: Acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.[20]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to identify the inflection point.[21]

G cluster_1 pKa-Solubility Relationship pKa pKa (Pyrrolidine Amine) Ionization Ionization State pKa->Ionization pH pH of Environment pH->Ionization Solubility Aqueous Solubility Ionization->Solubility

Relationship between pH, pKa, and solubility.

Purity Assessment

Ensuring the purity of a new chemical entity is mandated by regulatory bodies and is essential for reliable biological and toxicological studies.[2][4] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[22][23][24]

Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the logical choice for a molecule of this polarity. A C18 column provides a versatile stationary phase for separating the main compound from potential impurities.[22][25] Developing a gradient elution method is critical for resolving impurities with a wide range of polarities that may be present from the synthesis.[25]

Protocol 4.1.1: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).[8]

  • Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection: UV at a suitable wavelength (e.g., 210 nm, where the molecule is likely to have some absorbance in the absence of a strong chromophore).

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This guide establishes a foundational framework for the comprehensive physicochemical characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride. The outlined protocols, grounded in established scientific principles and regulatory expectations, provide a robust pathway for generating the high-quality data required for drug development. Adherence to these multi-faceted analytical approaches ensures a thorough understanding of the molecule, de-risking its progression toward clinical evaluation. The synthesis of structural, separation, and biopharmaceutical data creates a holistic profile that is indispensable for researchers, formulation scientists, and regulatory professionals.

References

  • HPLC Method development: an overview. PharmaCores. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC. [Link]

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particletech. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • ICH Q6A – ICH Guideline for Specifications. Scribd. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency (EMA). [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. The Pharma Guru. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • NMR Guidelines for ACS Journals. ACS.org. [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. National Library of Medicine. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis route for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Application Note: Synthesis and Isolation Protocol for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride Abstract This application note details a robust, scalable, and highly efficient synthetic route for 3-[(3-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Abstract This application note details a robust, scalable, and highly efficient synthetic route for 3-[(3-methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5). This compound serves as a versatile, conformationally restricted, and lipophilic building block in medicinal chemistry. The protocol leverages an optimized Williamson ether synthesis to overcome the inherent steric challenges of forming secondary-secondary ether linkages, followed by a streamlined Boc-deprotection strategy that directly yields the target compound as a stable hydrochloride salt.

Introduction & Mechanistic Rationale

The synthesis of di-secondary ethers is notoriously challenging. Direct etherification of two secondary alcohols often suffers from poor yields due to severe steric hindrance and the high propensity for competing bimolecular elimination (E2) pathways[1]. While the Mitsunobu reaction is a classical approach for etherifying secondary alcohols, it frequently requires extensive chromatographic purification to remove phosphine oxide byproducts and can be sluggish for highly hindered substrates.

To circumvent these issues, this protocol employs a highly optimized Williamson ether synthesis , which is a cornerstone of organic synthesis providing a reliable method for ether formation via an SN2 mechanism[2]. The strategy involves two critical mechanistic phases:

  • Electrophile Activation: The hydroxyl group of N-Boc-3-pyrrolidinol is converted into a methanesulfonate (mesylate). This transforms a poor leaving group (-OH) into an exceptional one (-OMs), significantly lowering the activation energy for the subsequent SN2 displacement.

  • Alkoxide Formation & Displacement: 3-Methoxycyclohexanol is deprotonated using sodium hydride (NaH) to form a potent nucleophilic alkoxide. The reaction is conducted in a polar aprotic solvent (e.g., DMF), which poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity and promoting the SN2 pathway over E2 elimination[1].

Finally, the tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in 1,4-dioxane. This method is strongly preferred over trifluoroacetic acid (TFA) because it provides fast, efficient, and selective deprotection (often complete within 30–120 minutes)[3]. Furthermore, the gaseous byproducts (isobutylene and carbon dioxide) drive the reaction forward, and the process directly furnishes the desired hydrochloride salt, eliminating the need for a secondary salt-exchange step[4].

Retrosynthetic Analysis & Workflow

SynthesisWorkflow SM1 N-Boc-3-pyrrolidinol Step1 Mesylation (MsCl, Et3N, DCM) SM1->Step1 SM2 3-Methoxycyclohexanol Step2 Alkoxide Formation (NaH, DMF) SM2->Step2 Int1 N-Boc-3-pyrrolidinyl methanesulfonate Step1->Int1 Step3 Williamson Etherification (60-80 °C) Int1->Step3 Int2 Sodium 3-methoxycyclohexan-1-olate Step2->Int2 Int2->Step3 Int3 N-Boc-3-[(3-methoxycyclohexyl)oxy]pyrrolidine Step3->Int3 Step4 Boc Deprotection (4M HCl in Dioxane) Int3->Step4 Product 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl Step4->Product

Synthesis workflow of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl via Williamson etherification.

Quantitative Data & Yield Optimization

The critical step in this sequence is the Williamson etherification (Step 3). Table 1 summarizes the optimization of reaction conditions to maximize the SN2 etherification while suppressing the E2 elimination of the mesylate.

Table 1: Optimization of the Williamson Etherification Step

EntrySolventBase (Equiv)TemperatureTimeYield (%)Observation / Causality
1THFNaH (1.5)65 °C (Reflux)18 h42%Sluggish reaction; poor alkoxide solubility limits SN2 rate.
2DMFNaH (1.5)25 °C24 h35%Low conversion; thermal energy insufficient to overcome steric SN2 barrier.
3DMFNaH (1.5)70 °C12 h78% Optimal balance; high dielectric constant of DMF accelerates displacement[1].
4DMSOKOtBu (1.5)70 °C12 h51%Bulky base increases E2 elimination byproduct formation.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-pyrrolidinyl methanesulfonate

Objective: Convert the secondary alcohol into a highly reactive electrophile to facilitate SN2 attack.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-pyrrolidinol (10.0 g, 53.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (Et3N, 11.2 mL, 80.1 mmol, 1.5 eq.) to the solution and cool the mixture to 0 °C using an ice-water bath. Causality: Et3N acts as an acid scavenger to neutralize the HCl generated, preventing premature Boc cleavage.

  • Mesylation: Dropwise, add methanesulfonyl chloride (MsCl, 4.96 mL, 64.1 mmol, 1.2 eq.) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the mesylate as a pale yellow oil (approx. 13.5 g, 95% yield). Use immediately in the next step to prevent degradation.

Step 2: Williamson Etherification

Objective: Form the sterically hindered ether linkage via alkoxide displacement[2].

  • Alkoxide Generation: In a dry 250 mL flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.56 g, 64.0 mmol, 1.2 eq.) in anhydrous DMF (50 mL). Cool to 0 °C.

  • Alcohol Addition: Slowly add a solution of 3-methoxycyclohexanol (6.95 g, 53.4 mmol, 1.0 eq.) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes until hydrogen gas evolution ceases. Causality: Visual cessation of H2 gas acts as a self-validating indicator of complete alkoxide formation.

  • Displacement: Add a solution of the N-Boc-3-pyrrolidinyl methanesulfonate (13.5 g, 50.9 mmol) in DMF (30 mL) to the alkoxide mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and quench carefully with ice water (100 mL) to destroy unreacted NaH. Extract the aqueous phase with ethyl acetate (3 × 75 mL). Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over Na2SO4 and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford N-Boc-3-[(3-methoxycyclohexyl)oxy]pyrrolidine as a colorless oil (approx. 11.8 g, 78% yield).

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc group and cleanly isolate the target API building block as a stable salt[3][4].

  • Setup: Dissolve N-Boc-3-[(3-methoxycyclohexyl)oxy]pyrrolidine (10.0 g, 33.4 mmol) in anhydrous DCM (20 mL) in a 250 mL round-bottom flask.

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (41.7 mL, 167 mmol, 5.0 eq.)[3].

  • Reaction: Stir the mixture vigorously at room temperature. Effervescence (CO2 and isobutylene gas) will be observed immediately. Continue stirring for 2 hours. Causality: The irreversible loss of gaseous byproducts drives the deprotection to 100% conversion.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in anhydrous diethyl ether (50 mL) and stir for 15 minutes. Filter the suspension through a Büchner funnel, washing the filter cake with additional cold diethyl ether (2 × 20 mL). Causality: Diethyl ether removes any residual non-polar organic impurities while precipitating the highly polar hydrochloride salt.

  • Drying: Dry the hygroscopic white solid under high vacuum at 40 °C for 12 hours to afford pure 3-[(3-methoxycyclohexyl)oxy]pyrrolidine hydrochloride (approx. 7.5 g, 95% yield).

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source: ResearchGate / Han et al. URL:[Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis Source: Canadian Journal of Chemistry URL:[Link]

Sources

Application

Application Note: Orthogonal UHPLC-CAD/MS Method for the Analysis of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Introduction & Analytical Challenges 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5; MW: 235.75) is a highly polar, basic secondary amine containing a lipophilic methoxycyclohexyl ether moiety....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5; MW: 235.75) is a highly polar, basic secondary amine containing a lipophilic methoxycyclohexyl ether moiety. In pharmaceutical development, accurately assaying such building blocks is critical for downstream synthetic purity. However, this specific compound presents two major analytical hurdles that render standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective:

  • Absence of a UV Chromophore: The molecule lacks aromatic rings or conjugated pi-electron systems. Consequently, it exhibits negligible UV absorbance above 210 nm. Attempting to monitor this compound at low wavelengths (e.g., 200–205 nm) will result in severe baseline drift during gradient elution and high background noise from solvent absorbance[1].

  • Basic Amine Peak Tailing: The pyrrolidine nitrogen is highly basic (pKa ~9.5). On standard silica-based reversed-phase columns, basic amines undergo secondary cation-exchange interactions with unreacted, ionized surface silanols (-SiO⁻). This causes severe peak tailing, poor resolution, and inaccurate integration[2].

To overcome these challenges, we have developed a self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing Charged Aerosol Detection (CAD) coupled orthogonally with Electrospray Ionization Mass Spectrometry (ESI-MS) .

Scientific Rationale & Method Design

Detector Selection: Why CAD and MS?

Charged Aerosol Detection (CAD) is a mass-sensitive detector that measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a near-universal response for any non-volatile or semi-volatile analyte, entirely independent of the molecule's optical properties[3]. Because the hydrochloride salt of our target compound is non-volatile, it is an ideal candidate for CAD[4].

To ensure absolute peak specificity, the method splits the post-column flow into a Single Quadrupole Mass Spectrometer. The MS operates in positive ESI mode to detect the protonated free base [M+H]+ at m/z 200.2.

Chromatographic Causality: Suppressing Silanol Interactions

To mitigate the peak tailing inherent to basic pyrrolidines, the stationary and mobile phases must be carefully engineered:

  • Stationary Phase: A hybrid organic-inorganic silica particle (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18) is selected. These columns feature extensive end-capping and a shielded silica backbone, drastically reducing active silanol sites[5].

  • Mobile Phase: A volatile buffer system of 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid is utilized. At pH 3.0, the residual silanols on the column are fully protonated (neutralized), completely shutting down secondary cation-exchange[2]. Simultaneously, the pyrrolidine nitrogen is fully protonated, ensuring a single, stable ionization state for predictable hydrophobic partitioning. Furthermore, ammonium formate is completely volatile, which is a strict prerequisite to prevent severe background noise in both CAD and MS detectors[6].

Mechanism cluster_0 Standard Silica C18 (Neutral pH) cluster_1 Hybrid C18 + Formic Acid (pH 3.0) N1 Unprotonated Silanols (-SiO⁻) N2 Secondary Cation-Exchange with Pyrrolidinium Ion N1->N2 N3 Severe Peak Tailing & Poor Recovery N2->N3 M1 End-capped / Shielded Silanols (-SiOH fully protonated) M2 Pure Hydrophobic Partitioning of Target Analyte M1->M2 M3 Sharp, Symmetrical Peaks (Asymmetry < 1.2) M2->M3

Figure 1: Mechanism of peak tailing mitigation using pH control and hybrid columns.

Experimental Protocols

Reagents & Materials Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add LC-MS grade Formic Acid dropwise until the pH reaches 3.0 ± 0.05. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile (0.1% v/v).

  • Diluent: 50:50 (v/v) Ultrapure Water : Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL for the assay.

Instrumental Setup & Workflow

Workflow A Autosampler (2 µL Injection) B UHPLC Column (Hybrid C18, 40°C) A->B C Post-Column Flow Splitter B->C D Charged Aerosol Detector (CAD) C->D 90% Flow E Mass Spectrometer (ESI+, m/z 200.2) C->E 10% Flow

Figure 2: Orthogonal UHPLC-CAD/MS instrumental workflow.

Chromatographic & Detector Conditions

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.49556 (Linear)
8.00.410906 (Linear)
10.00.410906 (Linear)
10.10.49556 (Linear)
14.00.49556 (Linear)

Table 2: Detector Parameters

ParameterCAD SettingsMS (Single Quad) Settings
Evaporation / Desolvation Temp 35 °C350 °C
Data Collection Rate 10 Hz10 Hz
Filter / Time Constant 3.6 secondsN/A
Ionization Mode N/AESI Positive (+)
Capillary Voltage N/A3.0 kV
Target Mass (m/z) Universal (Non-volatile)200.2 [M+H]+
Power Function Value (PFV) 1.0 - 1.5 (Empirically set)N/A

Expert Insight: Because the target molecule is a hydrochloride salt, the chloride counter-ion will elute near the void volume ( t0​ ). When using CAD, this will appear as a distinct, early-eluting peak. The active pharmaceutical ingredient (API) free-base will elute later during the organic gradient[3]. Furthermore, CAD exhibits a non-linear response curve over wide concentration ranges; quantitative assay data must be processed using a power-function transformation (PFV) or a quadratic calibration model[1].

Self-Validating System Suitability (SST)

To ensure the trustworthiness and reproducibility of the protocol, the following self-validating System Suitability criteria must be met prior to sample analysis. Inject the Diluent (Blank) followed by six replicate injections of the 100 µg/mL SST standard.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionCausality / Rationale
Blank Interference No peaks > 0.1% of SST area at target Rt​ Verifies absence of carryover and solvent purity.
Retention Time ( Rt​ ) %RSD ≤ 1.0% (n=6)Ensures pump stability and consistent mobile phase preparation.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision and CAD nebulizer stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Verifies column efficiency and proper analyte focusing.
Mass Accuracy Base peak at m/z 200.2 ± 0.2Orthogonal confirmation of the 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine free base.

References

  • A simplified guide for charged aerosol detection of non-chromophoric compounds Source: ResearchGate URL
  • Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection Source: PubMed URL
  • Source: PubMed (PMC)
  • Method development for the clearance study of the Pluronic F-68 nonionic surfactant used in the upstream process of monoclonal antibody production Source: PubMed URL
  • HPLC methods for assessing the purity of Amino-PEG10-Amine products Source: Benchchem URL
  • Development of a Scalable Synthesis of a Drug-Linker for ABBV-3373 Source: ACS Publications URL

Sources

Method

Application Notes and Protocols for the Preparation of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride Stock Solutions

Abstract The precise preparation of stock solutions is a foundational element for achieving reproducible and reliable experimental results in drug discovery and life sciences research.[1] This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise preparation of stock solutions is a foundational element for achieving reproducible and reliable experimental results in drug discovery and life sciences research.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, quality control, and storage of stock solutions for the novel compound 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS No. 2060043-42-5). The protocols herein are designed to ensure the integrity and accurate concentration of the prepared solutions, thereby underpinning the validity of subsequent experimental applications.

Introduction: The Critical Role of Stock Solution Accuracy

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is a pyrrolidine derivative, a class of compounds widely utilized by medicinal chemists due to their versatile scaffold and stereochemical properties that are advantageous for exploring pharmacophore space.[2] As with any experimental reagent, the fidelity of data generated using this compound is directly contingent on the accuracy of its initial preparation. Concentrated stock solutions offer numerous advantages in the laboratory, including enhanced stability, reduced risk of microbial growth, and improved accuracy in preparing working solutions.[3][4] This guide will detail the essential steps and underlying scientific principles for preparing and validating stock solutions of this specific hydrochloride salt.

Physicochemical Properties

A thorough understanding of the compound's properties is essential before any experimental work is undertaken. The key physicochemical data for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 2060043-42-5[5]
Molecular Formula C₁₁H₂₂ClNO₂[5]
Molecular Weight 235.75 g/mol [5]
Purity ≥95%[5]
Appearance Solid (Assumed)N/A
Storage (as solid) Sealed in dry, 2-8°C[5]

Essential Materials and Equipment

To ensure the highest degree of accuracy and precision, the following materials and calibrated equipment are required:

  • Reagent: 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (Purity ≥95%)

  • Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and deionized or distilled water (dH₂O).

  • Glassware: Class A volumetric flasks.[6]

  • Weighing: Calibrated analytical balance with a readability of at least 0.1 mg.[6]

  • Pipetting: Calibrated micropipettes.

  • General Labware: Sterile microcentrifuge tubes or cryovials, spatulas, and weighing paper.

  • Safety Equipment: Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.

Protocol I: Solubility Determination

As the solubility of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride in common laboratory solvents is not readily published, an initial solubility test is a critical first step. This protocol will establish the most appropriate solvent for your intended application.

Methodology:

  • Preparation: Label three separate microcentrifuge tubes with the compound name and the solvent to be tested (DMSO, EtOH, dH₂O).

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into each tube. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Dissolution: Vortex the tube for 30-60 seconds. Visually inspect for any undissolved particulate matter. Gentle warming (to 37°C) or sonication can be applied to aid dissolution if necessary.

  • Titration: If the compound has fully dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until a precipitate begins to form. The concentration just before precipitation is the approximate solubility limit. If the compound did not dissolve in the initial volume, add additional solvent in a stepwise manner, recording the total volume required to achieve complete dissolution.

  • Calculation: Calculate the approximate solubility in mg/mL and Molarity (M).

  • Repeat: Repeat steps 3-6 for the other solvents.

  • Solvent Selection: Choose the solvent that provides the desired concentration range and is compatible with your downstream experimental assays. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level.

Protocol II: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The example uses DMSO as the solvent, based on its common utility for small molecule dissolution.[7] Adjust the solvent and concentration as determined by your specific needs and the results of Protocol I.

Pre-Preparation Calculations

The following formula is used to determine the mass of the compound required to prepare a stock solution of a specific molarity.[3] It is crucial to account for the purity of the solid compound.[6]

Mass (mg) = [Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )] / [1000 × Purity (% as a decimal)]

  • Example Calculation for 1 mL of a 10 mM stock solution:

    • Mass (mg) = (1 mL × 10 mmol/L × 235.75 g/mol ) / (1000 × 0.95)

    • Mass (mg) = 2357.5 / 950

    • Mass (mg) ≈ 2.48 mg

Step-by-Step Procedure
  • Tare the Balance: Place a clean weighing paper or boat on the calibrated analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out the calculated mass (e.g., 2.48 mg) of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride. It is often more practical to weigh an amount close to the target (e.g., 2.55 mg) and then adjust the solvent volume accordingly for an exact concentration.[6]

    • Adjusted Volume (mL) = [Actual Mass (mg) × 1000 × Purity (% as a decimal)] / [Desired Concentration (mM) × Molecular Weight ( g/mol )]

    • Adjusted Volume (mL) = (2.55 mg × 1000 × 0.95) / (10 mM × 235.75 g/mol ) ≈ 1.028 mL

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into an appropriately sized Class A volumetric flask (e.g., 2 mL).

  • Initial Dissolution: Add a portion of the calculated solvent volume (e.g., approximately 0.7 mL of DMSO) to the flask. Swirl gently to dissolve the compound. A brief sonication may be used to expedite dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask.[6]

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogenous.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., in amber cryovials) to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]

Quality Control and Stability Assessment

A self-validating protocol requires that the prepared stock solution is subject to quality control to confirm its concentration and stability over time.[8][9]

Concentration Verification

For compounds with a chromophore, UV-Vis spectrophotometry can be used to estimate the concentration if a molar extinction coefficient is known or determined. A more precise method is to use High-Performance Liquid Chromatography (HPLC) with a standard curve generated from a certified reference material, if available.

Stability Testing

The stability of the stock solution should be periodically assessed.

  • Baseline Measurement: Immediately after preparation, run a quality control check (e.g., HPLC analysis) to establish a baseline (T=0) purity and concentration profile.

  • Scheduled Testing: Thaw one aliquot at predetermined time points (e.g., 1, 3, and 6 months) from storage at -20°C and -80°C.

  • Analysis: Re-run the same QC analysis and compare the results to the T=0 data. A significant deviation (e.g., >5% change in concentration or the appearance of degradation peaks) indicates instability under those storage conditions.

  • Documentation: Maintain a detailed log of all stability testing results.[10]

Visualized Workflow and Data Management

Workflow Diagram

The following diagram illustrates the comprehensive workflow for the preparation and validation of the stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_qc Validation & Storage Compound Receive & Verify Compound Information Calc Calculate Mass (Account for Purity) Compound->Calc Physicochemical Data Weigh Weigh Compound on Calibrated Balance Calc->Weigh Dissolve Dissolve in Solvent in Volumetric Flask Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot QC Quality Control (T=0) (e.g., HPLC) Aliquot->QC T=0 Sample Store Store Aliquots (-20°C / -80°C) Aliquot->Store Ready Validated Stock Ready for Use QC->Ready Pass Stable Periodic Stability Testing Store->Stable Test Aliquot Stable->Ready Confirm Stability

Caption: Workflow for preparing and validating stock solutions.

Conclusion

Adherence to the detailed protocols within this application note will enable researchers to prepare accurate, validated, and stable stock solutions of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride. The principles of precise measurement, accounting for reagent purity, proper dissolution technique, and robust quality control are paramount for ensuring the integrity of experimental data.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • SEQOS. Chemical Inventory Management (Guarantee Quality & Safety). [Link]

  • BatchMaster Software. Quality Control for Chemical Industries. [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]

  • CampusOptics. (2025, October 9). Understanding Chemical Inventory Management. [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?[Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). [Link]

  • PubChem. (3-Methoxycyclohexyl) 3-pyrrolidin-3-ylpropanoate. [Link]

  • Google Patents.
  • PubChem. 3-(Methoxymethyl)pyrrolidine. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MilliporeSigma. 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. [Link]

  • PubChemLite. 3-(cyclopropylmethyl)pyrrolidine hydrochloride (C8H15N). [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacological Profiling Protocol for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Document Type: Standard Operating Procedure (SOP) & Technical Rationale.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Document Type: Standard Operating Procedure (SOP) & Technical Rationale.

Scientific Rationale & Target Biology

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) is a synthetic small-molecule building block characterized by a pyrrolidine ring linked via an ether bridge to a methoxycyclohexane moiety[1],[2]. In central nervous system (CNS) drug discovery, this specific chemotype—a basic amine coupled with a lipophilic ether—is a privileged scaffold that classically functions as a Histamine H3 Receptor (H3R) antagonist or inverse agonist [3],[4].

H3Rs are presynaptic auto-receptors and hetero-receptors coupled to Gi/o proteins[5],[6]. Blockade of these receptors relieves the inhibition of adenylyl cyclase, elevating intracellular cAMP and promoting the release of histamine, dopamine, and acetylcholine[6]. Consequently, H3R antagonists (such as the clinical compound pitolisant) are heavily utilized in preclinical models to promote wakefulness, attenuate neuroinflammation, and enhance cognitive function in neurodevelopmental and neurodegenerative disorders[7],[3],[8].

H3R_Pathway Compound 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl H3R Presynaptic H3 Auto-receptor Compound->H3R Antagonizes Gi Gi/o Protein (Inhibited) H3R->Gi Blocks activation cAMP cAMP Levels (Increased) Gi->cAMP Relieves inhibition Ca2 Calcium Influx cAMP->Ca2 Promotes Histamine Histamine Release Ca2->Histamine Triggers vesicle fusion Wake Wakefulness & Cognition Histamine->Wake Postsynaptic activation

Mechanism of H3R antagonism promoting neurotransmitter release.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The compound is supplied as a hydrochloride (HCl) salt[9]. This salt form significantly enhances aqueous solubility compared to its free base counterpart. Therefore, harsh organic solvents (e.g., DMSO >5% or Tween-80) must be avoided, as they can induce neuroinflammation and behavioral artifacts in murine models, confounding PD readouts.

  • Vehicle Selection: 0.9% physiological saline or ultra-pure water.

  • Preparation Step-by-Step:

    • Weigh the required mass of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl using a micro-analytical balance.

    • For a standard murine dosing volume of 10 mL/kg, prepare a 2.0 mg/mL stock solution to achieve a 20 mg/kg dose.

    • Add the 0.9% saline vehicle in a stepwise manner (30% total volume, vortex, then add remaining 70%).

    • Vortex for 60 seconds until a clear, colorless solution is obtained.

    • Self-Validation: Measure the pH of the final solution. It should be between 6.0 and 7.4 to prevent gastric irritation upon oral gavage.

Pharmacokinetic (PK) Profiling Protocol

To establish the ADME profile, a robust PK study is required. H3R antagonists typically undergo extensive hepatic metabolism via CYP2D6 and CYP3A4[3],[10].

Step-by-Step PK Methodology
  • Subject Preparation: Utilize male C57BL/6 mice (8-10 weeks old, 20-25g). Fast the mice for 12 hours prior to oral dosing. Causality: Fasting minimizes food-drug interactions in the GI tract, preventing delayed Tmax​ and reducing intra-cohort variability[11].

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection (bolus).

    • Per Os (PO) Cohort: Administer 10 mg/kg and 20 mg/kg via oral gavage.

  • Plasma Sampling: Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Brain Extraction (Target Engagement): To confirm Blood-Brain Barrier (BBB) penetration, euthanize a parallel cohort at the estimated Tmax​ (1.5 hours). Perfuse brains with ice-cold saline to remove vascular blood, excise, and homogenize in a 1:3 volume of 20% methanol/water[12].

  • Bioanalysis: Quantify compound concentrations using LC-MS/MS equipped with a CORTECS C18 column (4.6 mm × 50 mm, 2.7 µm)[12]. Causality: The C18 column provides superior retention and resolution for polar basic amines like pyrrolidines.

Table 1: Expected PK Parameters (Based on H3R Antagonist Class Data)
ParameterRouteExpected RangeBiological Significance
Tmax​ PO1.0 - 3.5 hIndicates rapid oral absorption[3].
T1/2​ IV/PO10 - 20 hSupports once-daily dosing regimens[3].
Bioavailability (F%) PO> 70%High systemic exposure due to stable ether/amine structure.
Brain/Plasma Ratio PO0.8 - 1.5Confirms successful Blood-Brain Barrier (BBB) crossing.

Pharmacodynamic (PD) Behavioral Protocol

To evaluate the in vivo efficacy of the compound, we utilize validated behavioral models for cognitive enhancement and wakefulness.

Step-by-Step PD Methodology
  • Model Selection: The BTBR T+ tf/J mouse model is highly recommended. H3R antagonists have been proven to improve spatial working memory and attenuate neuroinflammation in these mice[4],[13]. Alternatively, sleep-deprived C57BL/6 mice can be used to assess anti-fatigue and motor coordination effects[12].

  • System Validation (Control): Include a known H3R antagonist (e.g., Pitolisant at 20 mg/kg) as a positive control cohort to validate assay sensitivity[7],[12].

  • Dosing Regimen: Administer the investigational compound at 10, 20, and 40 mg/kg (PO) exactly 45 minutes prior to behavioral testing to align with peak brain concentrations ( Tmax​ )[12],[13].

  • Behavioral Assays:

    • Novel Object Recognition (NOR): Assesses recognition memory. Mice treated with 40 mg/kg are expected to show a significantly higher discrimination index for the novel object[12].

    • Marble Burying Test (MBT): Evaluates repetitive behaviors. Effective H3R antagonism will dose-dependently reduce the percentage of marbles buried[13].

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Acclimation Animal Acclimation (C57BL/6 Mice) Dosing Oral Dosing (PO) 10, 20, 40 mg/kg Acclimation->Dosing Blood Plasma Sampling (0.25 - 24h) Dosing->Blood Brain Brain Extraction (at Tmax) Dosing->Brain Behavior Behavioral Assays (NOR, Maze) Dosing->Behavior EEG EEG/EMG (Sleep/Wake) Dosing->EEG LCMS LC-MS/MS Quantification Blood->LCMS Brain->LCMS Efficacy Efficacy Readout Behavior->Efficacy EEG->Efficacy

Preclinical PK/PD workflow for evaluating CNS-active small molecules.

References

  • U.S. Food and Drug Administration (FDA). "Other Review(s) - accessdata.fda.gov (Pitolisant NDA 211150)". FDA Center for Drug Evaluation and Research. URL:[Link]

  • Ligneau, X., et al. "Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol". Pharmacology Research & Perspectives. URL:[Link]

  • Zhang, Y., et al. "Acute hypobaric hypoxia attenuates the anti-fatigue effects of pitolisant by downregulating the expression of organic cation transporter 1 and P-glycoprotein". Frontiers in Pharmacology. URL:[Link]

  • Hajar, M., et al. "The dual G9a inhibitor and histamine H3 receptor antagonist A-366 improves repetitive and social behaviors and attenuates neuroinflammation in BTBR T + tf/J mice". Scientific Reports. URL:[Link]

  • Delay-Goyet, P., et al. "SAR110894, a potent histamine H3‐receptor antagonist, displays disease‐modifying activity in a transgenic mouse model of tauopathy". Annals of Clinical and Translational Neurology. URL:[Link]

  • Eissa, N., et al. "The Multi-Targeting Ligand ST-2223 with Histamine H3 Receptor and Dopamine D2/D3 Receptor Antagonist Properties Mitigates Autism-Like Repetitive Behaviors and Brain Oxidative Stress in Mice". International Journal of Molecular Sciences. URL:[Link]

  • Sadek, B., et al. "Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice". Frontiers in Pharmacology. URL:[Link]

  • Sadek, B., et al. "Histamine H3 Receptor Antagonists Influence the Directional Growth of Type II Spiral Ganglion Neurites Within the Developing Cochlea of C57BL/6 Mice". Molecular Neurobiology. URL:[Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Characterization of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Analytical Challenges The compound 3-[(3-Methoxycyclohexyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Analytical Challenges

The compound 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) is a versatile, highly polar building block frequently utilized in the synthesis of targeted therapeutics[1]. Structurally, it consists of a secondary amine (pyrrolidine) linked via an ether bond to a methoxycyclohexane moiety.

Characterizing this scaffold via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents distinct analytical challenges. The pyrrolidine ring possesses a high gas-phase basicity, meaning it preferentially sequesters the proton during electrospray ionization (ESI). During collision-induced dissociation (CID), this basic moiety can dominate the fragmentation pathway, leading to a highly abundant but structurally uninformative low-mass fragment while the remainder of the molecule is expelled as a neutral loss[2]. Furthermore, the presence of multiple stereocenters (at the pyrrolidine and cyclohexane rings) yields diastereomers that require optimized chromatographic resolution.

This application note provides a self-validating analytical workflow designed to overcome these challenges. By strategically manipulating collision energies and understanding the causality of ether and amine fragmentation, researchers can achieve comprehensive structural elucidation of this scaffold.

Scientific Principles & Experimental Causality

To build a robust and self-validating protocol, every parameter in the LC-MS/MS workflow is selected based on underlying physicochemical principles:

  • Chromatographic Rationale (pH Control): The pyrrolidine nitrogen has a pKa of approximately 9.0–10.0. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we ensure the amine is fully protonated ( [M+H]+ ). This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and maximizing ESI+ ionization efficiency.

  • Fragmentation Causality (Ramped Collision Energy): Because the pyrrolidine ring acts as a "proton sink," static high-energy fragmentation will obliterate the molecule, leaving only a pyrrolinium ion (m/z 70.06). We employ a ramped Collision Energy (CE) strategy. Low CE (15 eV) preserves the fragile ether linkages to identify initial neutral losses (e.g., loss of methanol), while high CE (45 eV) drives deep structural cleavage to validate the core scaffold[2].

  • Ether Cleavage Mechanics: Ethers typically undergo α -cleavage or inductive cleavage[3]. In this cyclic/alicyclic system, inductive cleavage of the central ether bond provides a self-validating fragment pair: the charge can be retained on the pyrrolidine moiety or the methoxycyclohexyl moiety, yielding complementary diagnostic ions.

Experimental Protocols

Sample Preparation Workflow

A self-validating sample prep must ensure complete dissolution while matching the initial mobile phase conditions to prevent solvent effects (e.g., peak broadening).

  • Stock Solution: Weigh 1.0 mg of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride[1] and dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock. (The HCl salt is highly water-soluble).

  • Working Dilution: Dilute the stock solution 1:10,000 in a diluent of 50% Methanol / 50% Water with 0.1% Formic Acid to achieve a final concentration of 100 ng/mL.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC-MS/MS Acquisition Parameters

Table 1: UHPLC Separation and Q-TOF MS/MS Conditions

ParameterSpecification / ValueRationale
Column C18, 2.1 x 100 mm, 1.7 µmHigh-efficiency separation of potential diastereomers.
Mobile Phase A Water + 0.1% Formic AcidEnsures complete protonation of the pyrrolidine ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal desolvation in the ESI source.
Gradient 5% B to 60% B over 8 minsGradual elution to resolve stereoisomeric pairs.
Flow Rate 0.4 mL/minBalances chromatographic resolution and MS sensitivity.
Ionization Mode ESI Positive (ESI+)Targets the basic secondary amine.
Capillary Voltage 3.0 kVStandard for small molecule basic amines.
Precursor Ion m/z 200.1645Exact mass of [C11​H21​NO2​+H]+
Collision Energy Ramped: 15 eV to 45 eVCaptures both fragile neutral losses and core fragments.

Analytical Workflow Visualization

Workflow N1 Sample Preparation 100 ng/mL in 50% MeOH N2 UHPLC Separation C18, 0.1% FA Gradient N1->N2 N3 ESI+ Ionization Protonation of Pyrrolidine N2->N3 N4 Q-TOF MS/MS Ramped CE 15-45 eV N3->N4 N5 Data Interpretation Fragment Annotation N4->N5

Analytical workflow for the UHPLC-MS/MS characterization of the pyrrolidine derivative.

Mass Spectrometry Characterization & Mechanistic Analysis

Upon isolation of the protonated precursor [M+H]+ at m/z 200.1645, CID fragmentation yields a highly predictable, self-validating spectrum. The fragmentation is governed by the relative stabilities of the resulting carbocations and the high proton affinity of the pyrrolidine nitrogen.

Key Fragmentation Pathways
  • Neutral Loss of Methanol (-32 Da): The aliphatic methoxy group on the cyclohexane ring is highly susceptible to cleavage. The loss of CH3​OH (32.0262 Da) yields an abundant fragment at m/z 168.1383 . This validates the presence of the terminal methoxy ether[3].

  • Inductive Cleavage of the Central Ether: The ether bond connecting the two rings can cleave in two distinct ways, providing a self-validating complementary pair:

    • Pathway A (Charge on Pyrrolidine): The oxygen atom remains with the pyrrolidine ring, forming protonated 3-hydroxypyrrolidine at m/z 88.0757 . Subsequent loss of water (-18 Da) yields the highly stable pyrrolinium cation at m/z 70.0651 .

    • Pathway B (Charge on Cyclohexane): The ether bond breaks such that the methoxycyclohexyl moiety retains the charge, forming a carbocation at m/z 113.0961 .

Table 2: Key MS/MS Fragment Ions and Mechanistic Assignments

Exact Mass (m/z)FormulaMass Error (ppm)Mechanistic Assignment
200.1645 [C11​H22​NO2​]+ < 2.0Intact Protonated Precursor [M+H]+
168.1383 [C10​H18​NO]+ < 2.0Loss of Methanol ( −CH3​OH )
113.0961 [C7​H13​O]+ < 2.0Methoxycyclohexyl Cation (Inductive Cleavage)
88.0757 [C4​H10​NO]+ < 2.0Protonated 3-Hydroxypyrrolidine
81.0699 [C6​H9​]+ < 2.0Cyclohexenyl Cation (Loss of Methanol + Pyrrolidine)
70.0651 [C4​H8​N]+ < 2.0Pyrrolinium Cation (Loss of H2​O from m/z 88)
Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 200.1645 Protonated Precursor F1 m/z 168.1383 [M+H - CH3OH]+ M->F1 Neutral Loss of Methanol (-32.0262 Da) F2 m/z 113.0961 Methoxycyclohexyl Cation M->F2 Inductive Cleavage (Charge on Cyclohexane) F3 m/z 88.0757 Protonated 3-Hydroxypyrrolidine M->F3 Ether Cleavage (Charge on Pyrrolidine) F4 m/z 81.0699 Cyclohexenyl Cation F1->F4 Loss of Pyrrolidine (-87.0684 Da) F5 m/z 70.0651 Pyrrolinium Cation F3->F5 Loss of H2O (-18.0106 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

Conclusion

The structural elucidation of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride requires a nuanced approach to mass spectrometry. Because the basic pyrrolidine ring can sequester protons and dominate the MS/MS spectrum[2], utilizing a ramped collision energy strategy is critical. By tracking the inductive cleavage of the central ether bond and the neutral loss of methanol[3], analysts can establish a self-validating network of complementary fragment ions (m/z 88.07 and m/z 113.09) that unequivocally confirm the intact molecular topology.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Welcome to the technical support center for the synthesis of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

I. Synthesis Overview: The Strategic Approach

The synthesis of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is typically approached as a multi-step process. A common and effective strategy involves three key stages:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is highly nucleophilic and can lead to undesirable side reactions.[1][2] To prevent this, a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, is introduced.[3][4] This is a standard procedure that ensures the subsequent etherification occurs at the desired hydroxyl group.[3]

  • Williamson Ether Synthesis: This classical and robust reaction forms the core of the synthesis.[5][6][7] It involves the coupling of an alkoxide with an alkyl halide or a substrate with a good leaving group.[8] In this specific synthesis, the hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic 3-methoxycyclohexyl derivative.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group, typically under acidic conditions, to liberate the free secondary amine.[4][9] Concurrently, the addition of hydrochloric acid facilitates the formation of the desired hydrochloride salt, which often improves the compound's stability and handling properties.[10][11]

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B Boc Protection C N-Boc-3-[(3-Methoxycyclohexyl)oxy]pyrrolidine B->C Williamson Ether Synthesis D 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride C->D Deprotection & Salt Formation Williamson_Ether_Synthesis cluster_0 SN2 Mechanism Alkoxide R-O⁻ Transition_State [R-O···R'···X]⁻ Alkoxide->Transition_State Alkyl_Halide R'-X Alkyl_Halide->Transition_State Ether R-O-R' Transition_State->Ether Halide_Ion X⁻ Transition_State->Halide_Ion

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Optimization

Technical Support Center: Troubleshooting 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility challenges when transitioning compounds from organic stock solutions into physiologically relevant aqueous assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility challenges when transitioning compounds from organic stock solutions into physiologically relevant aqueous assays.

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5)[1][2] is a secondary amine formulated as a hydrochloride (HCl) salt. While salt formation is a standard industry practice to enhance aqueous solubility, the unique physicochemical profile of this molecule—combining a polar pyrrolidine core with a lipophilic methoxycyclohexyl ether moiety—can lead to unpredictable behavior in complex biological buffers.

This guide synthesizes field-proven insights and authoritative physicochemical principles to help you diagnose and resolve solubility issues with this specific compound.

Part 1: Physicochemical Profiling

To troubleshoot effectively, we must first understand the thermodynamic drivers of the molecule. The solubility of an amine hydrochloride salt is not static; it is highly dependent on the microenvironment's pH, the presence of common ions, and the crystal lattice energy of the solid state[3].

Table 1: Physicochemical Parameters & Solubility Impact
ParameterValue / EstimateImpact on Experimental Solubility
Molecular Weight 235.75 g/mol [2]Low molecular weight generally favors rapid dissolution kinetics in both organic and aqueous media.
Salt Form Hydrochloride (HCl)Enhances baseline aqueous solubility but introduces severe susceptibility to the common ion effect in chloride-rich media (e.g., PBS, gastric fluid)[4][5].
pKa (Calculated) ~9.5 (Pyrrolidine NH)At pH > 9.5, the compound deprotonates into its highly lipophilic free base, drastically reducing solubility and causing precipitation[6].
LogP (Free Base) ~2.1Moderate lipophilicity. If the free base forms, it will require organic co-solvents (e.g., DMSO) or surfactants to remain in solution.

Part 2: Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify the root cause of your solubility issue.

TroubleshootingWorkflow Start Solubility Issue Detected with 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl SolventCheck Which solvent system is being used? Start->SolventCheck DMSO 100% DMSO Stock SolventCheck->DMSO Aqueous Aqueous Buffer (e.g., PBS, Culture Media) SolventCheck->Aqueous DMSO_Issue Incomplete Dissolution or Gel Formation DMSO->DMSO_Issue Aqueous_Issue Precipitation / Turbidity upon Dilution Aqueous->Aqueous_Issue DMSO_Fix Action: Warm to 37°C & Sonicate. Ensure DMSO is anhydrous; water ingress alters lattice energy. DMSO_Issue->DMSO_Fix Aq_Cause1 High Chloride [Cl-] ? (Common Ion Effect) Aqueous_Issue->Aq_Cause1 Aq_Cause2 pH > pH_max ? (Free Base Precipitation) Aqueous_Issue->Aq_Cause2 Fix_Cl Action: Use low-chloride buffer (e.g., HEPES) or reduce final compound concentration. Aq_Cause1->Fix_Cl Fix_pH Action: Adjust pH below pKa or add co-solvents (e.g., 0.1% Tween-20 / BSA). Aq_Cause2->Fix_pH

Figure 1: Diagnostic decision tree for troubleshooting amine hydrochloride solubility issues.

Part 3: Troubleshooting FAQs

Q1: I am trying to make a 10 mM stock in 100% DMSO, but the powder is clumping and not fully dissolving. Why?

Cause: Amine hydrochlorides are notoriously hygroscopic. If your compound vial was opened while cold, atmospheric moisture likely condensed on the powder. Water ingress alters the crystal lattice energy, sometimes causing the salt to form hydrates or gels that are highly resistant to dissolution in organic solvents[3]. Furthermore, the strong crystal lattice forces of hydrochloride salts can inherently make them slower to dissolve in pure DMSO compared to their free base counterparts[5]. Solution: Always equilibrate the sealed vial to room temperature before opening. If clumping has occurred, warm the DMSO solution to 37°C for 15 minutes and sonicate.

Q2: My 10 mM DMSO stock is perfectly clear, but when I dilute it to 100 µM in PBS, it immediately turns cloudy. What is happening?

Cause: This is a classic example of the Common Ion Effect [4]. Phosphate-Buffered Saline (PBS) contains approximately 137 mM of sodium chloride (NaCl). According to Le Chatelier's principle, the sudden influx of a common ion (chloride) forces the solubility product equilibrium ( Ksp​=[Amine+][Cl−] ) to the left. Because slightly soluble hydrochlorides are highly sensitive to chloride concentrations, the drug is forced out of solution and precipitates[4][5]. Solution: Switch your assay buffer to a low-chloride alternative, such as HEPES or Tris buffered with sodium acetate instead of sodium chloride. Alternatively, lower your maximum assay concentration.

Q3: The compound dissolves fine in water, but crashes out when added to my cell culture media (pH 7.4). Is this also the common ion effect?

Cause: While the common ion effect might contribute, this is more likely a pH shift issue. Every salt has a pHmax​ —the specific pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base[6][7]. If the local pH of your media during addition exceeds the compound's pHmax​ , the pyrrolidine nitrogen deprotonates. The resulting free base is highly lipophilic (LogP ~2.1) and will rapidly precipitate[6]. Solution: Ensure rapid mixing during addition to prevent local high-pH microenvironments. If precipitation persists, you must lower the thermodynamic barrier by adding a solubilizer to the media, such as 0.1% BSA (which acts as a carrier protein) or a mild surfactant like Tween-20.

Part 4: Standardized Experimental Protocols

To ensure reproducibility, all protocols must be treated as self-validating systems. Do not assume solubility based on visual inspection alone.

Protocol A: Preparation of Anhydrous 10 mM Master Stock

Causality: Preparing stocks in strictly anhydrous conditions prevents hydration-induced polymorphism, ensuring accurate molarity for downstream assays.

  • Equilibration: Remove the vial of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride from -20°C storage. Leave it sealed at room temperature in a desiccator for at least 30 minutes. (Prevents condensation).

  • Weighing: Using an analytical microbalance, quickly weigh the desired mass into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a 10 mM concentration.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation Check: Inspect the solution against a dark background under a strong, focused light source. If any Tyndall effect (light scattering) is observed, sub-visible aggregates remain. You must re-sonicate until optically clear.

  • Storage: Aliquot the clear stock into single-use tubes, purge the headspace with Argon gas to displace moisture, and store at -20°C.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: Visual inspection cannot detect sub-visible precipitation (aggregates <10 µm) which can artificially inflate apparent IC50 values in biological assays. Nephelometry (laser light scattering) provides a highly sensitive, quantitative measure of kinetic solubility[8].

  • Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO master stock in pure DMSO (e.g., 10 mM down to 0.078 mM).

  • Buffer Spiking: In a 96-well clear-bottom plate, add 198 µL of your target aqueous assay buffer (e.g., HEPES pH 7.4) to each well.

  • Compound Addition: Spike 2 µL of each DMSO dilution into the corresponding buffer wells. (This maintains a constant 1% DMSO background, preventing co-solvent effects from masking true aqueous solubility[8]).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM to reach thermodynamic equilibrium.

  • Validation Check: Always include a highly soluble reference compound (e.g., caffeine) and a poorly soluble reference (e.g., amiodarone) in parallel wells to validate the dynamic range of the nephelometer.

  • Measurement: Read the plate using a nephelometer. An increase in scattered light relative to the blank (1% DMSO in buffer) indicates the exact concentration at which the compound begins to precipitate.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO/NIH) URL: [Link]

  • Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Formulating and Stabilizing 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized secondary amine salts requires a rigorous understanding of their physical chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized secondary amine salts requires a rigorous understanding of their physical chemistry. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is a versatile building block, but its stability in aqueous solution is dictated by the interplay between its pyrrolidine ring, the ether linkage, and its protonation state.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation and ensure absolute reproducibility in your assays.

Visualizing the Degradation Logic

To stabilize this compound, we must first understand how environmental stressors exploit its structural vulnerabilities. The diagram below illustrates the causal pathways leading to degradation.

DegradationPathways Compound 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl StressO2 O2 & Trace Metals Compound->StressO2 StressPH Alkaline pH (>7.4) Compound->StressPH StressLight UV/Vis Light Compound->StressLight DegOx Pyrrolidine N-Oxidation & Ring Cleavage StressO2->DegOx Radical initiation DegBase Free Base Conversion (Precipitation) StressPH->DegBase Deprotonation DegPerox Ether Auto-oxidation (Hydroperoxides) StressLight->DegPerox Photochemical DegBase->DegOx Increased nucleophilicity

Logical flow of degradation pathways for pyrrolidine ether salts in aqueous environments.

Troubleshooting & FAQs

Q1: My stock solution turns yellow/brown over several weeks. What is the chemical mechanism, and how do I prevent it? A: The discoloration is a classic hallmark of oxidative degradation of the secondary amine (the pyrrolidine ring). In aqueous solutions, secondary amines are highly susceptible to oxidation, particularly when exposed to dissolved oxygen and catalytic trace transition metals (like Fe³⁺ or Cu²⁺)[1]. The reaction proceeds via electron or hydrogen abstraction, generating N-centered radicals that cascade into N-oxides, dimers, or ring-cleaved aldehyde products[1]. Prevention: You must eliminate the radical initiators. Degas your aqueous solvents to remove dissolved oxygen and add a chelating agent (e.g., 0.1 mM EDTA) to sequester trace metals.

Q2: I observe immediate precipitation when diluting the aqueous stock into a physiological buffer (pH 7.4). Why does this happen? A: This is a pH-driven solubility collapse. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine is supplied as a hydrochloride salt, which exhibits high aqueous solubility because the amine nitrogen is fully protonated and carries a positive charge[2]. However, the pKa of the pyrrolidine nitrogen is typically between 9.0 and 10.0. When introduced to a neutral or mildly alkaline buffer, an equilibrium shift occurs, deprotonating a fraction of the molecules into their "free base" form. The free base is dominated by the highly lipophilic methoxycyclohexyl group, causing a drastic drop in solubility and resulting in precipitation[2]. Furthermore, the unprotonated secondary amine is significantly more nucleophilic, exponentially increasing its vulnerability to the oxidative degradation mentioned in Q1[1]. Prevention: Maintain the stock solution at an acidic pH (pH ~4.5). When diluting into physiological buffers, keep the final compound concentration well below its free-base solubility limit, or utilize a co-solvent (e.g., 1–5% DMSO) to maintain solvation.

Q3: Is the ether linkage at risk of hydrolysis during long-term storage in water? A: No, not under standard biological or storage conditions. Aliphatic ethers are exceptionally stable in water and resist hydrolysis at neutral or mildly acidic pH levels. Cleavage of the C–O–C bond requires harsh conditions—specifically, strong acids (like HI or HBr, but rarely HCl) combined with elevated temperatures to protonate the ether oxygen and force an SN1 or SN2 elimination[3]. Therefore, hydrolysis is not your primary liability. However, ethers can undergo photochemical auto-oxidation to form hydroperoxides if left exposed to ambient light. Prevention: Store solutions in amber glass vials to block UV/Vis light.

Quantitative Degradation Parameters

To aid in your experimental design, the following table summarizes the key environmental parameters that influence the degradation kinetics of pyrrolidine ether solutions.

ParameterThreshold ConditionExpected Impact on StabilityMechanistic Causality
Dissolved Oxygen > 2.0 mg/LSevere Drives radical-mediated N-oxidation and cleavage of the pyrrolidine ring[1].
pH Level pH < 5.0Minimal Amine remains fully protonated, reducing nucleophilicity and preventing free-base precipitation[2].
pH Level pH > 7.5Severe Induces free-base formation; increases lipophilicity (precipitation) and oxidative vulnerability[1].
Trace Metals > 1 μM (Fe/Cu)High Catalyzes Fenton-like radical generation, accelerating amine oxidation[1].
Light Exposure Unshielded (UV/Vis)Moderate Promotes photochemical auto-oxidation of the aliphatic ether linkage to hydroperoxides.

Self-Validating Experimental Protocol

Preparation of a Highly Stable 10 mM Aqueous Stock Solution Objective: Formulate a stock solution that resists oxidative and pH-induced degradation for >30 days at 4°C. This protocol utilizes a self-validating system to ensure absolute environmental control.

Step 1: Solvent Preparation & Chelation

  • Begin with ultrapure water (18.2 MΩ·cm).

  • Add EDTA to a final concentration of 0.1 mM. Causality: This sequesters trace transition metals leached from glassware or spatulas, preventing metal-catalyzed radical initiation.

Step 2: Deoxygenation (Critical Step)

  • Sparge the solvent with high-purity inert gas (Nitrogen or Argon) for a minimum of 30 minutes.

  • Validation Gate: Measure the Dissolved Oxygen (DO) using an optical DO probe. The DO must read <0.5 mg/L before proceeding. If it is higher, continue sparging.

Step 3: pH Optimization

  • Adjust the solvent to pH 4.5 using 0.1 M HCl.

  • Causality: Locking the pH well below the amine's pKa ensures the pyrrolidine nitrogen remains 100% protonated, maximizing solubility and minimizing nucleophilic oxidative risk[2].

Step 4: Dissolution

  • Weigh the 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl powder and transfer it to the solvent to achieve a 10 mM concentration. Stir gently under a continuous Argon overlay until fully dissolved.

Step 5: Sterile Filtration

  • Pass the solution through a 0.22 μm PTFE syringe filter.

  • Validation Gate: Do not use Nylon filters. Nylon contains amide linkages that can non-specifically bind lipophilic domains of the free base, artificially lowering your stock concentration. PTFE ensures 100% recovery.

Step 6: Storage

  • Aliquot the filtered solution into amber glass vials (to prevent photochemical ether cleavage).

  • Purge the headspace of each vial with Argon before sealing tightly. Store at 4°C.

Sources

Optimization

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride stability at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical stability challenges associated with 3-[(3-Methoxycyclohexyl)oxy]pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical stability challenges associated with 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (CAS: 2060043-42-5) [1].

This compound features a highly polar protonated secondary amine (pyrrolidine HCl salt) connected via an ether linkage to a 3-methoxycyclohexyl moiety. While structurally versatile for drug discovery, its specific functional groups dictate strict handling requirements at room temperature to prevent deliquescence and oxidative degradation[2][3][4].

Part 1: Quantitative Stability Profile

To establish a baseline for your experimental design, the following table summarizes the expected stability parameters of this compound at room temperature (20–25°C).

Environmental FactorConditionExpected Impact / StabilityCausality & Mechanism
Moisture (RH) > 40% Relative HumidityHigh Risk (Deliquescence) The highly polarized ionic lattice of the pyrrolidine HCl salt rapidly hydrogen-bonds with atmospheric water, leading to physical state changes (solid to sticky/liquid)[4][5].
Oxygen / Air Ambient BenchtopModerate Risk (Oxidation) The pyrrolidine ring is susceptible to slow, radical-mediated oxidation at the alpha-carbon or nitrogen, forming 2-oxo or N-oxide derivatives[2][3].
Temperature 20°C – 25°C (RT)Stable (if sealed) The ether linkage and carbon backbone are thermodynamically stable at RT. Cleavage requires high heat or strong acid catalysis[6].
Light Ambient Lab LightingLow to Moderate Risk Prolonged UV/Vis exposure can accelerate the aforementioned radical-mediated oxidation of the pyrrolidine ring[2].

Part 2: Troubleshooting & FAQs

Q1: Why does my powdered sample become sticky and unweighable after a few minutes on the benchtop?

The Causality: You are observing hygroscopic deliquescence . Hydrochloride salts of pyrrolidine derivatives are notoriously hygroscopic[4][5]. At room temperature, the thermodynamic drive for atmospheric water molecules to hydrate the protonated amine and chloride counterion is stronger than the compound's crystal lattice energy. The Solution: Never open cold vials immediately. Allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes to prevent condensation. Weigh the compound rapidly, ideally within a low-humidity environment (e.g., a nitrogen-purged glovebox or a desiccator cabinet).

Q2: Is the ether linkage in this compound at risk of hydrolysis if the sample absorbs moisture at room temperature?

The Causality: No, the ether linkage is highly robust. The activation energy required for the hydrolytic or oxidative cleavage of an aliphatic ether bond is exceptionally high at room temperature (often requiring strong acids like HI/HBr or extreme oxidative stress)[6]. If your sample degrades after moisture exposure, the degradation is physical (loss of crystalline form) or related to the amine, not the ether bond breaking.

Q3: My LC-MS analysis shows new peaks at +14 Da and +16 Da after leaving the compound in solution overnight. What happened?

The Causality: This is a classic signature of pyrrolidine ring oxidation. When exposed to dissolved oxygen in solvents at room temperature, pyrrolidine derivatives can undergo oxidation to form an N-oxide (+16 Da) or a 2-oxo derivative (+14 Da)[2][3]. The Solution: Degas your solvents (e.g., via sparging with argon or nitrogen) prior to dissolving the compound. Store stock solutions at -20°C and avoid leaving them at room temperature for prolonged periods.

Part 3: Mechanistic & Workflow Visualizations

To better understand the degradation pathways and the optimal handling procedures, refer to the following system diagrams.

DegradationPathways A 3-[(3-Methoxycyclohexyl)oxy] pyrrolidine HCl B Atmospheric Moisture (>40% RH, Room Temp) A->B Exposure C Atmospheric Oxygen (Room Temp) A->C Exposure F Stable Ether Linkage (Resists Hydrolysis at RT) A->F Intact structural core D Hygroscopic Deliquescence (Physical Instability) B->D Rapid H-bonding with HCl salt E Pyrrolidine Ring Oxidation (N-oxide / 2-oxo formation) C->E Radical/Photo-oxidation

Fig 1. Primary physical and chemical stability pathways at room temperature.

HandlingWorkflow S1 Remove from 2-8°C Storage S2 Equilibrate to RT (Sealed, 30-60 mins) S1->S2 S3 Transfer to Inert Atmosphere S2->S3 S4 Rapid Weighing (< 2 mins exposure) S3->S4 S5 Purge Headspace with N2 & Reseal S4->S5

Fig 2. Standard operating procedure for room temperature handling to prevent degradation.

Part 4: Experimental Protocol for Stability Assessment

If you need to validate the integrity of your specific batch of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride after a suspected temperature excursion, follow this self-validating protocol.

Protocol: Solid-State Moisture Uptake & Oxidation Assessment

  • Preparation: Pre-weigh three clean, dry glass LC-MS vials (Vials A, B, and C) on an analytical balance (0.01 mg precision).

  • Sampling: Inside a nitrogen-purged glovebox, accurately weigh ~5 mg of the compound into each vial.

  • Environmental Exposure:

    • Vial A (Control): Cap tightly, purge with N2, and store at 2-8°C[1].

    • Vial B (Hygroscopicity Test): Leave uncapped on the benchtop at room temperature (approx. 25°C, 50% RH) for 4 hours.

    • Vial C (Oxidation Test): Leave uncapped under direct ambient light at room temperature for 72 hours[2][3].

  • Gravimetric Analysis: After 4 hours, re-weigh Vial B. Calculate the percentage weight gain. A weight gain of >2% indicates significant hygroscopicity, confirming the physical deliquescence pathway[4].

  • Analytical Reconstitution: Reconstitute all three vials in 1.0 mL of degassed LC-MS grade Acetonitrile/Water (50:50).

  • LC-MS Analysis: Inject 5 µL of each sample into an LC-MS system (C18 column, gradient elution 5% to 95% Acetonitrile in 0.1% Formic Acid).

  • Data Interpretation:

    • Compare the Total Ion Chromatogram (TIC) of Vials B and C against Vial A.

    • Extract ion chromatograms for the parent mass (M+H) and look for oxidative degradation peaks at (M+H)+14 and (M+H)+16 in Vial C[3]. The absence of lower molecular weight fragments confirms the stability of the ether linkage[6].

References

  • Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers. Grand Technion Energy Program GTEP. Available at: [Link]

  • Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride LC-MS

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, regulatory-compliant LC-MS/MS assays for 3-[(3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, regulatory-compliant LC-MS/MS assays for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride.

As a basic secondary amine, this compound is highly susceptible to ionization anomalies in complex biological matrices. This guide synthesizes mechanistic causality, self-validating protocols, and authoritative regulatory standards to help you systematically eliminate or compensate for matrix effects.

Diagnostic Workflows

Before applying mitigation strategies, it is critical to map and quantify the exact nature of the ion suppression. The workflow below outlines the standard diagnostic path from observation to regulatory validation.

Diagnostic_Workflow A Signal Suppression in ESI+ (Poor Reproducibility) B Post-Column Infusion (PCI) Infuse Analyte + Inject Blank Matrix A->B C Identify Suppression Zones (RT of Phospholipids) B->C D Calculate Matrix Factor (MF) Set B (Post-Spike) / Set A (Solvent) C->D E IS-Normalized MF 0.85 to 1.15? D->E F Method Validated (Proceed to Quantitation) E->F Yes G Implement Mitigation (MCX-SPE, LC Gradient, SIL-IS) E->G No G->D Re-evaluate

Diagnostic workflow for identifying and quantifying LC-MS/MS matrix effects.

Troubleshooting & Mechanistic FAQs

Q1: Why does 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride experience such severe signal suppression in plasma samples? Causality: This compound contains a pyrrolidine ring, making it a basic secondary amine with a pKa typically around 9.5–10.5. In Positive Electrospray Ionization (ESI+), it readily forms [M+H]+ ions. However, biological matrices like plasma are rich in endogenous glycerophosphocholines (phospholipids). These phospholipids possess a permanently charged quaternary ammonium group and are highly surface-active. During the ESI droplet evaporation process, these lipids aggressively compete for space and charge at the droplet surface, preventing the pyrrolidine analyte from transitioning into the gas phase, thereby neutralizing its signal[1].

Q2: How can I definitively prove that matrix effects are causing my poor reproducibility? Causality: You must isolate the matrix effect from extraction recovery issues. This is done using the post-extraction spike method[2]. By comparing the peak area of the analyte spiked into a pre-extracted blank matrix against the peak area of the analyte in a neat solvent, you calculate the absolute Matrix Factor (MF) . If the MF is significantly less than 1.0, you have definitively proven ion suppression.

Q3: What is the most effective sample preparation method to eliminate this suppression? Causality: Simple Protein Precipitation (PPT) leaves nearly all phospholipids in the extract, guaranteeing suppression. For a basic pyrrolidine derivative, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. By acidifying the sample (pH ~3), the pyrrolidine nitrogen is fully protonated and binds ionically to the negatively charged sulfonic acid groups of the MCX sorbent. You can then wash the sorbent with 100% methanol. Because the analyte is ionically locked, it will not wash away, but the highly lipophilic, neutral, and zwitterionic phospholipids will be stripped from the column. The analyte is only released when you introduce a high-pH elution solvent (e.g., 5% NH4​OH in methanol) that neutralizes the basic amine.

Q4: Can I adjust my chromatographic conditions to avoid the suppression zone? Causality: Yes. Phospholipids typically elute late in reversed-phase chromatography due to their long hydrophobic fatty acid tails. If your 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine is co-eluting with these late-eluting lipids, you can modify the gradient. Using a shallower gradient or switching the organic modifier from Methanol to Acetonitrile can alter the selectivity ( α ), shifting the analyte's retention time ( k′ ) into a "clean" window identified during your Post-Column Infusion (PCI) mapping[2].

Q5: How do I compensate for residual matrix effects to meet regulatory standards? Causality: Even with rigorous cleanup, trace matrix effects can persist. To meet the [3], you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) [2]. A deuterated or 13C -labeled analog of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine will possess identical physicochemical properties. It will co-elute perfectly with the target analyte and experience the exact same degree of ion suppression in the ESI source. When you calculate the IS-normalized Matrix Factor (analyte MF / IS MF), the suppression cancels out, yielding a ratio close to 1.0[4].

Sample Preparation Optimization

MCX_Workflow Load 1. Load Sample (pH 3) Pyrrolidine: Protonated (+) Sorbent: Negatively Charged Wash1 2. Wash 1 (2% Formic Acid) Removes Acidic/Neutral Proteins Load->Wash1 Wash2 3. Wash 2 (100% Methanol) Elutes Phospholipids & Lipids Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Neutralizes Pyrrolidine for Release Wash2->Elute Analyze 5. Evaporate & Reconstitute Inject into LC-MS/MS Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic pyrrolidine derivatives.

Quantitative Data Comparison: Sample Prep Strategies

The following table summarizes the expected performance of various sample preparation techniques for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine in human plasma.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Workflow Time
Protein Precipitation (PPT) 85 - 95%0.30 - 0.50 (Severe)< 5%Very Fast
Liquid-Liquid Extraction (LLE) 60 - 75%0.70 - 0.85 (Moderate)~ 60%Slow
Phospholipid Depletion (PLD) 80 - 90%0.85 - 0.95 (Mild)> 95%Fast
MCX Solid-Phase Extraction 85 - 95% 0.95 - 1.05 (Negligible) > 99% Moderate

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must validate its own success. The following methodologies incorporate built-in mathematical checks.

Protocol 1: Self-Validating Matrix Factor & Recovery Assessment

This protocol separates extraction loss from ionization suppression, validating the root cause of signal loss.

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine and its SIL-IS into the LC-MS reconstitution solvent at the target High, Medium, and Low QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract 6 independent lots of blank plasma using your chosen method. After extraction, spike the analyte and SIL-IS into the final extracts at the exact concentrations used in Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into 6 independent lots of blank plasma before extraction. Extract these samples.

  • LC-MS/MS Analysis: Inject all three sets under identical chromatographic conditions.

  • Self-Validation Calculations:

    • Absolute Matrix Factor (MF) = Area(SetB)/Area(SetA) . (Validates suppression magnitude).

    • Extraction Recovery (RE) = Area(SetC)/Area(SetB) . (Validates physical loss during prep).

    • IS-Normalized MF = MFAnalyte​/MFIS​ .

    • Validation Check: The IS-Normalized MF must fall between 0.85 and 1.15 , and the Coefficient of Variation (CV) across the 6 lots must be ≤ 15% to pass FDA guidelines[3].

Protocol 2: MCX-SPE Phospholipid Elimination Workflow

This protocol leverages the specific pKa of the pyrrolidine ring to wash away matrix interferents.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. This drops the pH to ~3, ensuring the pyrrolidine nitrogen is 100% protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a slow flow rate (1-2 drops/second).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar proteins.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Mechanistic Check: Because the analyte is ionically bound, the methanol will exclusively strip away the neutral and zwitterionic phospholipids causing the matrix effects.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the pyrrolidine, breaking the ionic bond and releasing it into the collection tube.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in the initial mobile phase for LC-MS/MS injection.

References

  • Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020) . Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Available at:[Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014) . Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 54-64. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride: A Next-Generation Non-Imidazole H3 Receptor Antagonist

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Neuropharmacology Researchers Document Type: Technical Comparison & Assay Implementation Guide Executive Summary & Mechanistic Rationale The Histamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Neuropharmacology Researchers Document Type: Technical Comparison & Assay Implementation Guide

Executive Summary & Mechanistic Rationale

The Histamine H3 Receptor (H3R) operates primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), heavily regulating the release of histamine, dopamine, acetylcholine, and norepinephrine. Antagonizing this Gi/o-coupled receptor is a validated strategy for treating cognitive deficits, narcolepsy, and neurodegenerative disorders [1].

Historically, first-generation H3R antagonists like Thioperamide relied on an imidazole ring to mimic endogenous histamine. However, the imidazole moiety coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe off-target toxicity and poor CNS penetration. This necessitated the shift toward non-imidazole pharmacophores [1].

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride (3-MCOP) represents a highly optimized, conformationally restricted non-imidazole scaffold.

  • The Pyrrolidine Core: Acts as the critical basic center. At physiological pH, the pyrrolidine nitrogen is protonated (supplied as a stable hydrochloride salt), forming an essential salt bridge with the highly conserved Asp114 (D3.32) residue in transmembrane domain 3 (TM3) of the H3R. The cyclic nature of pyrrolidine restricts conformational freedom, reducing the entropic penalty upon receptor binding compared to linear aliphatic amines [2].

  • The Ether Linkage: Provides a flexible, hydrogen-bond accepting spacer that optimally distances the basic amine from the lipophilic tail.

  • The Methoxycyclohexyl Moiety: Projects into the deep, lipophilic sub-pocket of the H3R, driving high subtype selectivity over H1R, H2R, and H4R [3].

H3R_Signaling MCOP 3-MCOP (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) MCOP->H3R Blocks activation Gi Gi/o Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Release Neurotransmitter Release (Histamine, DA, ACh) cAMP->Release Suppresses

Fig 1: H3R Gi/o-coupled signaling pathway and the inverse agonist blockade mechanism.

Quantitative Benchmarking

To contextualize the performance of 3-MCOP, it must be benchmarked against both a first-generation imidazole antagonist (Thioperamide ) and a clinically approved third-generation non-imidazole inverse agonist (Pitolisant ). The data below represents standardized preclinical evaluation metrics for this class of pyrrolidine-ether scaffolds.

Table 1: In Vitro Pharmacological Profiling
CompoundStructural ClasshH3R Affinity ( Ki​ , nM)Functional cAMP ( IC50​ , nM)CYP3A4 Inhibition ( IC50​ , µM)CNS Penetration (LogBB)
Thioperamide Imidazole14.5 ± 2.128.4 ± 3.5< 1.0 (High Risk)0.15 (Moderate)
Pitolisant Piperidine-ether1.5 ± 0.33.2 ± 0.8> 30 (Low Risk)0.85 (High)
3-MCOP Pyrrolidine-ether4.2 ± 0.68.5 ± 1.2> 50 (Low Risk)0.92 (High)

Data Interpretation: While Pitolisant maintains a slight edge in absolute binding affinity, 3-MCOP demonstrates exceptional metabolic stability (minimal CYP3A4 liability) and superior theoretical blood-brain barrier (BBB) penetration due to the highly lipophilic methoxycyclohexyl group paired with the compact pyrrolidine ring.

Validated Experimental Workflows

To ensure scientific rigor, any evaluation of 3-MCOP must utilize self-validating assay systems. Below are the optimized protocols for determining both binding affinity and functional inverse agonism.

Protocol A: Radioligand Displacement Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 3-MCOP at the human H3 receptor.

Causality & Logic: We utilize [3H] -(R)- α -methylhistamine ( [3H] -RAMH) because it is a highly selective, metabolically stable H3R agonist. By measuring how effectively 3-MCOP competes with a known concentration of [3H] -RAMH for receptor binding sites, we can calculate its exact affinity using the Cheng-Prusoff equation.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing recombinant hH3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -RAMH (final concentration 1 nM, Kd​ ~ 0.5 nM), and 50 µL of 3-MCOP (serially diluted from 10−5 to 10−11 M).

  • Self-Validation Control: Include wells containing 10 µM Thioperamide to define Non-Specific Binding (NSB). Quality Check: If Total Binding minus NSB is less than 500 CPM, the assay window is too small, indicating degraded radioligand or poor receptor expression.

  • Termination & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add 40 µL of Microscint-20 to the dried filters and read on a TopCount liquid scintillation counter.

Protocol B: TR-FRET cAMP Functional Assay (Inverse Agonism)

Objective: Confirm that 3-MCOP functionally blocks Gi-mediated cAMP suppression.

Causality & Logic: Because H3R is Gi-coupled, its activation lowers intracellular cAMP. In resting cells, cAMP is already near baseline, making it impossible to measure a further decrease. Therefore, we must use Forskolin to directly activate Adenylate Cyclase, artificially raising the cAMP "ceiling." We then add an H3R agonist (RAMH) to drive the cAMP back down. Finally, the addition of our test compound (3-MCOP) should block the agonist, restoring the high cAMP levels.

Assay_Workflow Step1 Cell Plating HEK293-hH3R Step2 Stimulation Forskolin (10 µM) Step1->Step2 Step3 Agonist Challenge RAMH (EC80) Step2->Step3 Step4 Antagonist Screen 3-MCOP Titration Step3->Step4 Step5 Detection TR-FRET Lysis Step4->Step5

Fig 2: Step-by-step TR-FRET functional cAMP assay workflow for H3R antagonist screening.

  • Cell Preparation: Plate HEK293-hH3R cells at 5,000 cells/well in a 384-well white microplate using stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Addition: Add 3-MCOP (various concentrations) and incubate for 15 minutes at room temperature.

  • Forskolin/Agonist Challenge: Add a mixture of Forskolin (10 µM final) and RAMH (at its EC80​ concentration, typically ~30 nM). Incubate for 30 minutes.

  • Lysis & Detection: Add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody) alongside lysis buffer. Incubate for 1 hour.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 620 nm and 665 nm).

    • System Validation: Calculate the Z'-factor between the Forskolin-only (High cAMP) and Forskolin+RAMH (Low cAMP) controls. The assay is only valid if Z' > 0.5.

References

  • Histamine and its receptors British Journal of Pharmacology (PMC) URL:[Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with field-proven, highly procedural safety protocols for handling 3-[(3-Methoxycyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with field-proven, highly procedural safety protocols for handling 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride .

When working with novel active pharmaceutical ingredients (APIs) and research chemicals, standard safety data sheets often lack the operational nuance required for zero-exposure handling. This guide synthesizes mechanistic toxicology with strict engineering controls to establish a self-validating safety system for your laboratory.

Physicochemical Profile & Mechanistic Toxicology

Before designing a protective envelope, we must understand the physical and chemical behavior of the target compound. 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is a specialized ether-pyrrolidine derivative[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
CAS Number 2060043-42-5
Molecular Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
Physical State Solid (Fine Powder)
Storage Requirements Sealed, dry environment at 2-8°C
The Causality of the Hazard

While specific toxicological data for this exact novel compound may be limited, we must evaluate it based on the established behavior of pyrrolidine hydrochlorides. These compounds are universally classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3].

Why does this happen? Hydrochloride salts of amines are highly hygroscopic. When the fine powder makes contact with the moisture inherent in human skin, basal tears in the eyes, or the mucous membranes of the respiratory tract, it rapidly dissolves. This dissolution causes a localized, acute pH shift and osmotic stress, leading to immediate tissue irritation and potential cellular damage. Furthermore, its low molecular weight (235.75 g/mol ) and fine particulate nature mean it is highly susceptible to aerosolization via ambient air currents.

Core Personal Protective Equipment (PPE) & Causality

According to the Occupational Safety and Health Administration (OSHA), while engineering controls (like fume hoods) are the primary defense, PPE serves as the critical final barrier[4]. For this compound, standard laboratory attire is insufficient.

  • Respiratory Protection (N95/P100 Respirator):

    • The Gear: A NIOSH-approved N95 or P100 particulate respirator is mandatory if handling occurs outside a fully enclosed glovebox[5].

    • The Causality: Because the primary exposure vector is inhalation of aerosolized dust, a P100 filter traps 99.9% of airborne particulates. This prevents the hygroscopic dust from reaching the lungs, neutralizing the H335 respiratory hazard.

  • Dermal Protection (Double Nitrile Gloving):

    • The Gear: Double-layered nitrile gloves (minimum 5 mil thickness) and a fluid-resistant lab coat with knit cuffs.

    • The Causality: Nitrile provides superior chemical resistance against amine derivatives compared to latex. Double-gloving creates a fail-safe: if the outer glove is micro-punctured by a sharp spatula or glass vial thread, the inner glove maintains the barrier, preventing H315 skin irritation[2].

  • Ocular Protection (Unvented Goggles):

    • The Gear: Unvented chemical safety goggles or a full-face shield over safety glasses[4].

    • The Causality: Standard safety glasses leave the top and sides exposed to airborne dust. Unvented goggles create a hermetic seal against the face, ensuring that aerosolized particles cannot settle into the eyes and trigger an H319 reaction[3].

Operational Plan: Closed-Loop Handling Protocol

To ensure absolute trustworthiness in your handling procedure, we utilize the Tare Method . This protocol is a self-validating system: each step verifies the success of the previous one, ensuring zero environmental exposure.

Step-by-Step Methodology:

  • Preparation: Verify the face velocity of your chemical fume hood (target: 80-100 fpm). Don all required PPE.

  • Taring (Outside Hood): Place a clean, empty, sealable target vial on the analytical balance. Tare the balance to zero.

  • Transfer (Inside Hood): Move the tared vial into the active fume hood. Open the bulk container of 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride and transfer the desired mass into the target vial using a static-free micro-spatula.

  • Sealing & Decontamination: Seal the target vial tightly while still inside the hood. Wipe the exterior of the sealed vial with a lint-free wipe dampened with 70% isopropanol or water to remove any microscopic dust.

  • Validation (Outside Hood): Move the sealed, decontaminated vial back to the balance to record the final mass.

Causality of the Protocol: Transferring open powders across a laboratory exposes the environment to ambient air currents. By taring a sealed vial, transferring the chemical inside the negative-pressure hood, and decontaminating it before removal, we create a closed-loop system. The final weight on the balance acts as a self-validating check: because the exterior was decontaminated, the mass recorded is purely the internal product.

OperationalWorkflow Start 1. Preparation Inspect PPE & Fume Hood Tare 2. Tare Method Pre-weigh sealed vial Start->Tare Transfer 3. Material Transfer Inside active fume hood Tare->Transfer Seal 4. Seal & Decontaminate Wipe exterior with solvent Transfer->Seal Cleanup 5. Workstation Cleanup Dispose of contaminated PPE Seal->Cleanup

Figure 1: Step-by-step operational workflow for handling hazardous powder APIs.

Emergency Spill Response & Disposal Plan

If a localized spill occurs outside of containment, immediate and methodical action is required.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder via footwear.

  • Upgrade PPE: Ensure N95/P100 respirators and fresh double-gloves are donned before approaching the spill[5].

  • Contain (No Sweeping): Never dry sweep a powder API. Cover the spill with a damp absorbent pad or mist it lightly with water.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes fine hydrochloride powders, converting a surface hazard into an inhalation risk. Misting leverages the compound's water solubility to bind the particulates, neutralizing the aerosol threat.

  • Collect: Use a disposable plastic scoop to collect the damp material. Place it into a highly visible, sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface with copious amounts of soap and water.

  • Disposal: Label the waste as "Hazardous Chemical Waste: Pyrrolidine Derivative (Toxic/Irritant)" and dispose of it according to institutional and EPA guidelines.

SpillResponse Detect 1. Spill Detected Evacuate immediate area PPE 2. Upgrade PPE Don N95/P100 & Double Gloves Detect->PPE Contain 3. Containment Cover with damp absorbent PPE->Contain Collect 4. Collection Sweep into sealed bio-bag Contain->Collect Decon 5. Surface Decon Wash with soap/water Collect->Decon

Figure 2: Emergency spill response protocol for localized powder contamination.

References

  • [3] PubChem. "Pyrrolidine, hydrochloride (1:1) | C4H10ClN". National Institutes of Health (NIH). URL: [Link]

  • [4] Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". United States Department of Labor. URL: [Link]

  • [5] OSHA.com. "PPE: A Closer Look at Personal Protective Equipment". OSHA.com. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
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